Disilylsilane

Catalog No.
S1893276
CAS No.
7783-26-8
M.F
H8Si3
M. Wt
92.32 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disilylsilane

CAS Number

7783-26-8

Product Name

Disilylsilane

IUPAC Name

disilylsilane

Molecular Formula

H8Si3

Molecular Weight

92.32 g/mol

InChI

InChI=1S/H8Si3/c1-3-2/h3H2,1-2H3

InChI Key

VEDJZFSRVVQBIL-UHFFFAOYSA-N

SMILES

[SiH3][SiH2][SiH3]

Canonical SMILES

[SiH3][SiH2][SiH3]

The exact mass of the compound Disilylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

disilylsilane spectroscopic characterization data

Author: Smolecule Technical Support Team. Date: February 2026

Disilylsilane Spectroscopic Data

The spectroscopic data for this compound (H₈Si₃) is summarized in the table below.

Spectroscopic Method Chemical Shift / Wavenumber / Wavelength Assignment / Interpretation
¹H NMR [1] 3.5 - 4.5 ppm (singlet) Terminal SiH₃ groups (6H)
3.8 - 4.2 ppm Central SiH₂ group (2H)
²⁹Si NMR [1] -40 to -60 ppm Terminal silicon atoms (SiH₃)
-45 to -55 ppm Central silicon atom (SiH₂)
IR Spectroscopy [1] 2150 - 2200 cm⁻¹ Si-H stretching vibrations
940 - 960 cm⁻¹ Si-H deformation modes
420 - 450 cm⁻¹ Si-Si stretching vibrations
Raman Spectroscopy [1] 420 - 450 cm⁻¹ Si-Si stretching vibrations
2150 - 2170 cm⁻¹ Symmetric Si-H stretching

The molecular structure of this compound is a chain of three silicon atoms with hydrogen atoms completing the tetrahedral geometry [2] [1].

G Si1 Si Si2 Si Si1->Si2 Si-Si H1 H Si1->H1 H2 H Si1->H2 H3 H Si1->H3 Si3 Si Si2->Si3 Si-Si H4 H Si2->H4 H5 H Si2->H5 H6 H Si3->H6 H7 H Si3->H7 H8 H Si3->H8

Molecular structure of this compound (H₈Si₃) with a linear silicon backbone [1].

General Guidance for Experimental Protocols

Since detailed methodologies for the cited data were not located, here is a general framework for acquiring such data.

  • Sample Preparation: For NMR and IR spectroscopy, this compound would typically be handled as a gas or neat liquid in a sealed, moisture-free cell due to its air sensitivity and volatility [1].
  • NMR Spectroscopy: ¹H NMR spectra are acquired on a standard high-field NMR spectrometer. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm [1]. For ²⁹Si NMR, longer relaxation times and the low natural abundance (4.7%) often require techniques like proton decoupling to enhance signal quality [1].
  • Vibrational Spectroscopy (IR & Raman): IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample is analyzed as a gas or within an inert atmosphere cell [1]. Raman spectroscopy is performed by irradiating the sample with a laser and analyzing the scattered light. It is particularly effective for detecting Si-Si bonds [1].

G Start Sample Preparation NMR NMR Analysis Start->NMR Sealed tube (Inert atmosphere) Vib Vibrational Analysis Start->Vib Gas cell/Neat liquid (Moisture-free) Data Data Interpretation NMR->Data Chemical shifts Signal integration Vib->Data Absorption bands Scattering peaks

General workflow for spectroscopic characterization of volatile, air-sensitive compounds.

Research Data Gaps and Alternatives

The search results confirm that This compound itself is not a compound involved in cell signaling [1]. The extensive information on signaling pathways found is related to entirely different biological and chemical contexts [3] [4] [5]. This is likely a key reason why the specific data you requested was not located.

For the most current and detailed data, I suggest you:

  • Consult Specialized Databases: Search directly in scientific databases like SciFinder Navigator or Reaxys using the CAS Number 7783-26-8.
  • Review Foundational Literature: Look for older primary research papers on polysilane chemistry, as the fundamental characterization of this compound may have been established decades ago.

References

disilylsilane decomposition pathways and kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Decomposition Pathways and Kinetic Models

Research indicates that disilane (Si₂H₆) decomposition can proceed through different pathways, and the dominant mechanism depends on whether the reaction occurs on a surface or in the gas phase, as well on the specific conditions.

Feature Surface Decomposition Model (on Silicon) Homogeneous Gas-Phase Decomposition
Preferred Pathway Decomposition into two non-identical radicals (SiH₃ + SiH₃) with concurrent hydrogen transfer to the surface [1]. A pressure-dependent branching ratio between two primary channels [2].
Primary Products SiH₃ and SiH₃ radicals; hydrogen atoms chemisorbed on the silicon surface [1]. SiH₄ + SiH₂ (Path R1) and H₂ + H₃SiSiH (Path R2) [2].
Key Finding This model is physically preferred for temperatures of 400–800 °C and eliminates non-physical features in temperature dependencies seen in other models [1]. Under the studied conditions, about 70% of consumed disilane was converted to trisilane (Si₃H₈), a main reaction product [2].
Conditions Studied Low gas pressure in the reactor [1]. Temperature: 675–740 K; Pressure: 20–40 Torr [2].

The relationship between these pathways and the silicon thin film growth process can be visualized as follows:

G Disilane Disilane (Si₂H₆) SurfacePath Surface-Mediated Path Disilane->SurfacePath On Growth Surface GasPath Gas-Phase Path Disilane->GasPath Homogeneous Precursors Reactive Precursors (e.g., SiH₃, SiH₂) SurfacePath->Precursors  Produces GasPath->Precursors  Produces FilmGrowth Silicon Film Growth Precursors->FilmGrowth  Adsorb & Incorporate FilmGrowth->Disilane  Surface Catalysis

> Competing pathways of disilane decomposition leading to silicon thin film growth.

Key Experimental Methods and Findings

The studies employed specific analytical techniques to uncover these mechanisms and measure reaction rates.

Aspect Method/Specification
Gas-Phase Analysis Time-of-flight (TOF) mass spectrometry coupled with vacuum ultraviolet single-photon ionization (VUV-SPI) at 10.5 eV (118 nm) [2].
Measured Species Quantitative concentration measurements of disilane and trisilane; examination of Si₂H₄ species [2].
Kinetic Analysis Use of pressure-dependent rate constants and kinetic simulation including both gas-phase and surface reactions to analyze mechanisms [2].
Surface Science Insight Kinetic theory applied to establish surface concentration conditions and relate decomposition rates of various fragments (v_{SiH3} and v_{SiH4}) [1].

A critical finding from the surface decomposition study is the strong dependence of the decomposition rate on the disilane pressure, suggesting that the silicon film growth rate is mainly dependent on the rate and mode of the surface pyrolysis process [1].

The Role of Temperature and the Arrhenius Equation

The rate of disilane decomposition, like most chemical reactions, is highly dependent on temperature. This relationship is governed by the Arrhenius equation [3] [4]: [ k = A \exp\left({-E_a \over RT}\right) ]

  • (k) is the rate constant.
  • (A) is the pre-exponential factor (frequency factor).
  • (E_a) is the activation energy.
  • (R) is the universal gas constant.
  • (T) is the absolute temperature.

This equation indicates that the rate constant (k) increases exponentially with temperature, as a higher temperature provides more molecules with the necessary energy to overcome the reaction's activation energy barrier ((E_a)) [3] [4]. This principle underpins the temperature ranges (400–800°C for surface decomposition) cited in the studies [1].

A Note on UV-Vis Spectroscopy

While your search may have encountered UV-Vis spectroscopy, it is crucial to note that this technique is generally not suitable for studying disilane decomposition. UV-Vis measures electronic transitions in chromophores, which are typically absent in small molecules like disilane (Si₂H₆) and silane (SiH₄) [5] [6]. The cited research instead relied on mass spectrometry and kinetic modeling [1] [2].

Suggestions for Further Research

To obtain the level of detail required for a whitepaper, I suggest the following:

  • Access Full Papers: The summaries available point to key details being in the full-text articles. I recommend accessing the original papers via their publishers (e.g., Springer for [1] and ACS Publications for [2]).
  • Refine Your Search: Use specific keywords from these studies, such as "VUV-SPI disilane", "kinetic simulation disilane decomposition", or "silicon chemical vapor deposition disilane kinetics" in specialized databases like SciFinder, Web of Science, or Google Scholar to find more recent and directly related work.

References

Understanding Disilane and its Role in Material Formation

Author: Smolecule Technical Support Team. Date: February 2026

Disilane (Si₂H₆) is a higher-order silane that is particularly valuable in the formation of high-purity silicon films. Its utility stems from its properties, which can lead to superior material characteristics compared to more common precursors like silane (SiH₄) [1].

The table below summarizes the core applications and advantages of using disilane in material formation processes.

Application Area Specific Uses Key Advantages of Using Disilane
Semiconductor & Photovoltaic (PV) Manufacturing [1] Silicon epitaxial growth, amorphous silicon (a-Si:H), SiGeSn alloys, microspheres, photonic crystals. Higher film density, faster deposition rate, lower process temperature, improved film smoothness/continuity, better doping compatibility.
Chemical Vapor Deposition (CVD) Processes [1] Plasma-Enhanced CVD (PECVD), Low-Pressure CVD (LPCVD). Enables high-quality film deposition at lower temperatures.
Organic Optoelectronic Materials [2] Serves as a bridging unit in σ–π-conjugated molecular architectures. Enables fine-tuning of photophysical properties; enhances fluorescence, solubility, and crystallinity.

Synthesis Methods for Disilane

Industrial production of disilane relies on several chemical pathways. The search results highlight three primary methods, each with its own trade-offs in terms of yield, complexity, and cost [1].

The following diagram outlines the primary synthesis routes and their key characteristics:

G cluster_1 Method 1: Magnesium Silicide cluster_2 Method 2: Reduction of Si₂Cl₆ cluster_3 Method 3: Direct Decomposition Silane (SiH₄) Silane (SiH₄) Excitation Excitation (Pyrolysis, Discharge, etc.) Silane (SiH₄)->Excitation Yields typically <5% Disilane (Si₂H₆) Disilane (Si₂H₆) Mg2Si Magnesium Silicide (Mg₂Si) Acid Acid (e.g., HCl) or Ammonium Bromide Mg2Si->Acid Yields up to 70-80% Acid->Disilane (Si₂H₆) Yields up to 70-80% Si2Cl6 Hexachlorodisilane (Si₂Cl₆) LiAlH4 Lithium Aluminum Hydride (LiAlH₄) Si2Cl6->LiAlH4 Yields ~80% LiAlH4->Disilane (Si₂H₆) Yields ~80% Excitation->Disilane (Si₂H₆) Yields typically <5%

A comparative analysis of these synthesis methods is provided in the table below:

Synthesis Method Key Process Details Yield & Industrial Considerations
Magnesium Silicide (Mg₂Si) [1] Reaction of Mg₂Si with acid (HCl) or ammonium bromide (NH₄Br) in solution. High yield (up to 70-80%). Well-established but generates significant byproducts; complex recovery.
Reduction of Hexachlorodisilane (Si₂Cl₆) [1] Reduction using hydrides like LiAlH₄ in ether solvents. High yield (~80%). Uses expensive raw materials; complex byproduct recovery.
Direct Decomposition of Silane (SiH₄) [1] Silane is decomposed via pyrolysis, discharge (e.g., dielectric barrier), microwave, or photolysis. Low yield (often <5%, up to 10% with catalysts). Lower yield but uses simpler feedstock; active R&D area.

Key Experimental Concepts and Workflows

Although full procedural details are beyond the scope of this guide, the literature points to several critical experimental concepts.

A fundamental application of disilane is in thin-film deposition. The general workflow for a CVD process, a cornerstone of semiconductor fabrication, can be summarized as follows [1] [3]:

G Precursor Gaseous Precursor (e.g., Disilane) ReactionChamber Reaction Chamber Precursor->ReactionChamber ThinFilm Silicon-Based Thin Film ReactionChamber->ThinFilm Deposition Substrate Substrate Preparation (Cleaning, Heating) Substrate->ReactionChamber Excitation Energy Input (Heat, Plasma) Excitation->ReactionChamber Characterization Film Characterization (Electron Microscopy, etc.) ThinFilm->Characterization

For the synthesis of disilane-bridged organic molecules used in advanced materials, researchers primarily employ two key chemical strategies [2]:

Synthetic Strategy Description Typical Conditions & Notes
Salt Metathesis Reaction of a chlorodisilane with a Grignard or organolithium reagent. Long-established method. Can produce symmetrical/unsymmetrical structures; may have issues with yield, selectivity, and functional group compatibility.
Palladium-Catalyzed Coupling Silylation of an aryl halide using a hydrodisilane, catalyzed by palladium complexes. Modern method. Milder conditions, better functional group tolerance. Key breakthrough was preventing Si–Si bond cleavage during catalysis.

Safety and Operational Notes

When working with disilane and related compounds in a laboratory or industrial setting, consider these critical points from the literature:

  • Reactivity: Disilane is susceptible to Si–Si bond cleavage in the presence of certain transition metal complexes, which is a key challenge that had to be overcome in catalytic synthesis methods [2].
  • Decomposition: During pyrolysis processes, controlling parameters is crucial to minimize the production of higher-order silanes and silicon powder, which can be undesirable byproducts [1].
  • Material Compatibility: The choice of precursor (e.g., disilane vs. dichlorosilane) can be dictated by the required decomposition temperature and desired film quality, with disilane often allowing for lower-temperature processes [1] [3].

References

disilylsilane reaction intermediates and transition states

Author: Smolecule Technical Support Team. Date: February 2026

Transition States vs. Intermediates

In a reaction coordinate diagram, these species are identified by their position on the energy curve. The table below summarizes their core differences.

Feature Transition State Intermediate
Definition High-energy, transient configuration along the reaction coordinate [1] Comparatively stable species formed between elementary reaction steps [2]
Lifetime Exists for approximately one bond vibration cycle (cannot be isolated) [3] Finite and detectable lifetime (can sometimes be isolated) [2] [3]
Position on Energy Diagram Energy maximum (a "hilltop") [2] [3] Energy minimum (a "valley") [2]
Symbol Often denoted by a double dagger symbol (‡) [1] Typically denoted by the letter 'I'

The following diagram illustrates the relationship between these species in a multi-step reaction. The transition states (TS) represent the energy barriers that must be overcome, while the intermediate is a temporarily stable product that can form before the reaction proceeds further.

G R TS1 TS1 R->TS1 I TS2 TS2 I->TS2 P TS1->I TS2->P a1 a2 a3 a4

Reaction coordinate diagram showing two transition states (TS1, TS2) and one intermediate (I).

Silicon Deposition from Disilane: An Experimental Study

While data on "disilylsilane" is limited, a relevant study on silicon film deposition from disilane (Si₂H₆) provides insight into the reaction mechanism and key species [4].

  • Experimental System: Undoped silicon films were deposited from disilane in a tubular hot-wall Low-Pressure Chemical Vapor Deposition (LPCVD) reactor [4].
  • Key Finding: The study demonstrated that the main contribution to silicon deposition involves the radical silylene (SiH₂), unlike deposition from silane (SiH₄), which primarily involves the silane molecule itself [4]. This difference in mechanism explains the larger crystal size obtained when using disilane, which is important for industrial applications like thin-film transistor manufacture [4].

How to Investigate a Specific Reaction

Given the lack of specific data on this compound, here are approaches you can take to deepen your research:

  • Explore Broader Silicon Chemistry: The reaction networks for organosilicon compounds can be complex. One study on disilanol (Si₂OH₆) used automated computational methods (the program AutoMeKin) to discover reaction mechanisms, highlighting that automated discovery can be a valuable tool for mapping out potential pathways and identifying intermediates and transition states [5].
  • Consult Specialized Databases: Search for the specific compound "this compound" (molecular formula may be H₂Si(SiH₃)₂) in specialized scientific databases like Reaxys, SciFinder, or the NIST Chemistry WebBook.
  • Review Related Industrial Processes: For context, the hydrosilylation reaction is a cornerstone of the silicon industry. For example, the production of trichloro(3-chloropropyl)silane, a key intermediate for silane coupling agents, faces selectivity issues due to competing reaction pathways and the potential formation of stable intermediate species [6].

References

disilylsilane first-principles study DFT calculations

Author: Smolecule Technical Support Team. Date: February 2026

DFT Studies on Related Silicon Hydrides

While direct data on disilylsilane is unavailable, the following table summarizes key aspects of research on disilane and other silanes, which involve similar computational approaches.

Study Focus Key Computational Methods & Functionals Relevant Findings & Applications Source
Disilane Hydrolysis & Catalysis Gaussian 09; B3LYP, M06-2D, ωB97X-D/6-31+G(d); DGDZVP for Fe; CCSD(T) for single-point energies [1] Fe (110) surface provides a barrierless path for disilane dissociation; hydrolysis is kinetically inert without a catalyst [1]. [8]
Disilane Molecular Structure Ab initio methods for molecular force field, vibrational spectrum, photoelectron, and VUV electronic spectra [2] [3] Provides foundational data on disilane's geometric and electronic structure [2] [3]. [1] [3]
Si-H Bond Dissociation Energies B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d) to calculate Si-H BDEs in various organic silanes [4] Systematically computes BDEs; identifies substituents (e.g., third-row atoms) that stabilize silyl radicals and lower BDEs [4]. [6]
Electronic Structure of Diphenylsilane Gaussian 03; B3LYP/6-311G basis set; X-ray emission spectroscopy for validation [5] DFT-calculated X-ray emission spectrum matched experimental data, validating the method for describing chemical bonding in silanes [5]. [9]

A Proposed Workflow for a DFT Study on this compound

Here is a practical workflow you can adapt, based on methodologies used in the related studies. The diagram below outlines the key stages of a typical first-principles DFT investigation.

Start Start: Define Research Objective Step1 1. Model Building (Define initial geometry for this compound) Start->Step1 Step2 2. Method Selection (Choose functional & basis set) Step1->Step2 Step3 3. Geometry Optimization (Find stable ground state) Step2->Step3 Step4 4. Property Calculation (e.g., vibrational frequencies, electronic structure) Step3->Step4 Step5 5. Reaction Analysis (TS search, energy profile) Step4->Step5 Step6 6. Validation (Compare with exp. data or higher-level theory) Step5->Step6 End End: Analysis & Conclusion Step6->End

Proposed workflow for a DFT study on this compound

Detailed Methodologies for Key Stages

1. Model Building and Method Selection

  • Initial Geometry: Construct an initial 3D model of this compound (likely H₃Si-SiH₂-SiH₃). You may use computational chemistry software (e.g., GaussView, Avogadro) or derive a starting point from known disilane structures [2] [3].
  • DFT Functional and Basis Set:
    • Hybrid Functionals: The B3LYP functional is widely used and serves as a good starting point [1] [5]. For better accuracy, especially with dispersion interactions, consider M06-2D or ωB97X-D [1].
    • Basis Sets: A Pople-style basis set like 6-31+G(d) is a standard choice for molecular systems, offering a balance of accuracy and cost [1]. For more rigorous results, use a larger basis set like 6-311+G(3df,2p) for final single-point energy calculations [4].
    • Validation: Where possible, validate your chosen method by comparing calculated properties (e.g., Si-H bond lengths, vibrational frequencies) with available experimental data or higher-level ab initio calculations like CCSD(T) [1].

2. Key Calculations and Properties to Investigate

  • Geometry Optimization and Vibrational Analysis: Fully optimize the geometry without constraints. Following this, perform a frequency calculation at the same level of theory to:
    • Confirm a true minimum (no imaginary frequencies).
    • Obtain thermodynamic corrections and zero-point energy (ZPE).
    • Simulate the infrared (IR) and Raman spectra [3].
  • Electronic Structure Analysis:
    • Calculate the Natural Bond Orbital (NBO) to understand atomic charges, orbital hybridization, and bond character [5].
    • Plot the Molecular Electrostatic Potential (MEP).
    • Analyze the Density of States (DOS) and frontier molecular orbitals (HOMO-LUMO) to determine the chemical reactivity and band gap [6].
  • Bond Dissociation Energy (BDE):
    • Calculate the BDE for a specific bond (e.g., Si-Si or Si-H) as the enthalpy change of the bond cleavage reaction at 298.15 K [4].
    • Use the formula: BDE = H(A•) + H(B•) - H(A-B), where H is the enthalpy including the electronic energy plus thermal corrections (ZPE, translational, rotational, vibrational) [4].
  • Reaction Mechanism Exploration:
    • If studying a reaction like hydrolysis, locate the Transition State (TS) using methods like QST2, QST3, or synchronous transit.
    • Verify the TS with a frequency calculation (one imaginary frequency) and confirm it connects the correct reactants and products via an Intrinsic Reaction Coordinate (IRC) calculation [1].
    • Construct the potential energy surface landscape to identify rate-determining steps and catalytic effects [1].

References

disilylsilane plasma-enhanced CVD deposition process

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile thin-film fabrication technique that allows for deposition at significantly lower temperatures than conventional thermal CVD [1] [2]. This process involves introducing precursor gases into a vacuum chamber where a plasma, generated by an electric field (RF, AC, or DC), provides the energy to dissociate the gases. The resulting reactive species adsorb onto a substrate, leading to film growth [2] [3]. The primary advantage of PECVD is its ability to deposit high-quality, uniform films on temperature-sensitive substrates, making it indispensable in semiconductor, optical, and biomedical industries [1] [2].

Experimental Protocol: PECVD of Silicon Nitride (SiNₓ) using Silane and Ammonia

This protocol outlines a standard procedure for depositing a silicon nitride film, a common application in microelectronics for encapsulation and passivation [2] [3]. The parameters can be adapted for other silicon-based precursors.

2.1. Materials & Equipment

  • Substrate: Silicon wafers (or other relevant material).
  • Precursor Gases: Silane (SiH₄), Ammonia (NH₃) [2] [4].
  • Inert/Carrier Gases: Nitrogen (N₂), Argon (Ar) [2].
  • PECVD Reactor: A system equipped with a parallel plate, capacitively coupled RF electrode configuration is standard [2] [3].
  • Vacuum Pumping System.

2.2. Pre-Deposition Procedures

  • Substrate Cleaning: Clean the substrate using a standard RCA or piranha clean process to remove organic and metallic contaminants. Rinse with deionized water and dry with a nitrogen gun.
  • Load Substrate: Place the substrate on the grounded electrode (heater stage) within the deposition chamber.
  • Establish Vacuum: Pump down the chamber to a base pressure of ≤ 1.0 x 10⁻⁵ Torr.
  • Stabilize Temperature: Ramp the substrate heater to the target deposition temperature (250–350°C) and allow it to stabilize [2] [4].

2.3. Deposition Process

  • Introduce Process Gases: Admit the precursor and carrier gases into the chamber. A typical gas flow ratio is SiH₄:NH₃ = 1:5. Total pressure is maintained between a few millitorr to a few torr [3].
  • Ignite Plasma: Apply RF power (typically 13.56 MHz) to the electrode to ignite and sustain the plasma. Power density can range from 100 to 500 mW/cm².
  • Initiate Deposition: The plasma will dissociate the precursor gases, initiating film growth on the substrate surface. Monitor the process time to control film thickness.
  • Terminate Process: After the desired deposition time, turn off the RF power to extinguish the plasma.
  • Purge Chamber: Stop the flow of precursor gases and purge the chamber with an inert gas (e.g., N₂ or Ar) to remove any residual reactive species.
  • Vent and Unload: After the substrate has cooled to a safe handling temperature, vent the chamber and retrieve the coated substrate.

The following workflow diagram summarizes the key steps of the PECVD process.

f PECVD Experimental Workflow start Start clean Substrate Cleaning (RCA/Piranha) start->clean load Load Substrate into Chamber clean->load pump Pump Down Chamber (Base Pressure ≤ 1e-5 Torr) load->pump heat Stabilize Substrate Temperature (250-350°C) pump->heat gases Introduce Process Gases (SiH₄, NH₃, N₂) heat->gases plasma Ignite RF Plasma (13.56 MHz) gases->plasma deposit Film Deposition (Monitor Time/Thickness) plasma->deposit stop Terminate Process (Turn off RF, Stop Gases) deposit->stop purge Purge Chamber with Inert Gas (N₂/Ar) stop->purge unload Vent Chamber & Unload Sample purge->unload end End unload->end

Process Parameters and Data

The properties of the deposited film are highly dependent on the process parameters. The table below summarizes key variables and their typical effects. Note that the specific values for a disilylsilane precursor would need to be established through a Design of Experiments (DoE) approach.

Table 1: Key PECVD Process Parameters and Their Influence on Film Properties

Parameter Typical Range Influence on Film Properties
Substrate Temperature 250–350°C [2] [4] Higher temperature generally improves film density and reduces hydrogen content. Critical for stress control.
Chamber Pressure Few mTorr to few Torr [3] Lower pressure often improves step coverage and conformity; higher pressure can increase deposition rate.
RF Power / Frequency 13.56–100 MHz, 100–500 mW/cm² [2] [3] Higher power increases dissociation, deposition rate, and can lead to denser films but may cause ion bombardment damage.
Gas Flow Rates & Ratios Varies by precursor (e.g., SiH₄:NH₃ ~ 1:5) Determines film stoichiometry, etch rate, and optical properties (e.g., refractive index).
Electrode Configuration Capacitively / Inductively Coupled [2] Affects plasma density and ion bombardment energy. Remote plasma can reduce substrate damage.

Table 2: Comparison of Common Silicon Precursors in PECVD (Illustrative)

Precursor Formula Key Characteristics (from literature)
Silane SiH₄ Standard precursor; highly reactive and pyrophoric [5] [4].
Disilane Si₂H₆ Higher growth rate compared to silane in some configurations; can lead to uniformity challenges [6] [7].
Tetraethylorthosilicate (TEOS) Si(OC₂H₅)₄ Liquid precursor; used for SiO₂ deposition. Can lead to carbon contamination [3].
Dimethylsilane (DMSi) SiC₂H₈ Alkylsilane; used in Cat-CVD for Si-C films. Safer than silane [5].
This compound Si₃H₈ Information not available in search results. Properties and performance would need to be experimentally characterized.

Film Characterization Methods

After deposition, the film must be characterized to ensure it meets the required specifications.

  • Thickness & Refractive Index: Measured by Ellipsometry or Profilometry.
  • Film Stress: Determined by measuring substrate curvature before and after deposition using a surface profilometer or laser-based tool.
  • Chemical Composition & Bonding: Analyzed by Fourier-Transform Infrared Spectroscopy (FTIR) to identify Si-H, N-H, Si-N bonds, and hydrogen content [3], or by X-ray Photoelectron Spectroscopy (XPS) for elemental composition.
  • Surface Morphology: Characterized by Atomic Force Microscopy (AFM) for roughness.
  • Electrical Properties: Current-Voltage (I-V) and Capacitance-Voltage (C-V) measurements to determine breakdown field and dielectric constant [8].

Troubleshooting Guide

Table 3: Common PECVD Issues and Potential Solutions

Problem Potential Cause Solution
Poor Film Uniformity Non-uniform gas flow, temperature, or plasma. Check "showerhead" for clogs, verify heater uniformity, optimize pressure and electrode geometry.
High Film Stress Incorrect temperature/power or ion bombardment. Adjust substrate temperature, lower RF power, or consider a dual-frequency plasma [3].
Low Deposition Rate Low precursor flow, low power, or low pressure. Increase precursor gas flow rate and/or RF power.
High Hydrogen Content Deposition temperature too low. Increase the substrate temperature to provide more energy for hydrogen desorption [3].

Conclusion

This application note provides a foundational protocol for silicon-based film deposition via PECVD. The absence of specific data for This compound highlights a gap in the current literature and an opportunity for research. Future work should focus on designing experiments to determine the optimal parameters—including temperature, pressure, power, and gas mixtures—for this specific precursor, using the characterization and troubleshooting methods outlined herein.


References

Comprehensive Application Notes and Protocols for Disilane-Based Silicon Epitaxial Growth Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Disilane in Semiconductor Epitaxy

Disilane (Si₂H₆) represents a critical high-order silane precursor that has gained significant importance in advanced semiconductor manufacturing, particularly for low-temperature epitaxial processes. As semiconductor device architectures continue to evolve toward three-dimensional structures and reduced thermal budgets, traditional silicon precursors like silane (SiH₄) and dichlorosilane (SiH₂Cl₂) face fundamental limitations due to their strong Si-H and Si-Cl bonds, which require higher thermal energy for dissociation. Disilane's unique molecular structure features relatively weaker Si-Si bonds (3.29 eV compared to 3.97 eV for Si-H bonds), enabling more efficient decomposition at lower temperatures and facilitating higher growth rates under conditions where conventional precursors exhibit prohibitively slow deposition kinetics. The expanding applications of disilane span from source/drain epitaxy in advanced logic devices to SiGe/Si multi-stack formations for gate-all-around transistors and next-generation 3D-DRAM technologies, all demanding precise control over film properties at thermal budgets below 600°C.

The global disilane market for semiconductor applications is experiencing robust growth, projected to reach $163.6 million in 2025 with a compound annual growth rate (CAGR) of 7.8% from 2019 to 2033, reflecting its increasing importance in semiconductor fabrication [1]. East Asia dominates consumption, accounting for approximately 70% of global disilane usage, with significant manufacturing presence in China, Taiwan, South Korea, and Japan. This application note provides comprehensive guidelines for optimizing disilane-based silicon epitaxial growth processes, incorporating detailed experimental protocols, characterization methodologies, and practical implementation considerations tailored to researchers and process engineers working in semiconductor development.

Technical Background and Fundamental Principles

Comparative Precursor Characteristics

The selection of appropriate silicon precursors is critical for achieving desired epitaxial film properties while meeting thermal budget constraints. High-order silanes, including disilane (Si₂H₆), trisilane (Si₃H₈), and tetrasilane (Si₄H₁₀), offer distinct advantages over conventional precursors for low-temperature applications due to their progressively weaker Si-Si bonds (3.29 eV, 3.25 eV, and 3.22 eV, respectively) compared to the stronger Si-H bonds (3.97 eV) in silane [2]. This fundamental molecular property enables more efficient decomposition pathways at reduced temperatures, translating to significantly enhanced growth rates under identical process conditions. The molecular complexity of high-order silanes provides alternative adsorption and decomposition routes that bypass the high-energy barriers associated with Si-H bond cleavage in traditional precursors, making them particularly suitable for advanced device applications where post-processing temperatures must remain below 600°C.

Table 1: Comparison of Silicon Precursors for Epitaxial Growth

Precursor Bond Energy (eV) Relative Growth Rate at 550°C Typical Deposition Temperature Range Advantages Limitations
Silane (SiH₄) 3.97 (Si-H) 1.0× (reference) 600-800°C High purity, well-established Limited growth at low temperature
Dichlorosilane (SiH₂Cl₂) 3.95 (Si-Cl) 1.2× 650-850°C Excellent selectivity, low defects Chlorine contamination risk
Disilane (Si₂H₆) 3.29 (Si-Si) 3.5× 450-650°C High growth rate at low temperature Higher cost, safety considerations
Trisilane (Si₃H₈) 3.25 (Si-Si) 4.2× 400-600°C Highest growth efficiency Complex handling, limited availability
Tetrasilane (Si₄H₁₀) 3.22 (Si-Si) 4.8× 400-600°C Ultra-high growth rate Specialized equipment needed
Low-Temperature Epitaxy Requirements for Advanced Devices

The relentless drive toward semiconductor device miniaturization and three-dimensional integration has established stringent thermal budget requirements that fundamentally constrain epitaxial process temperatures. For monolithic 3D integration approaches, which offer substantial area reduction and power efficiency improvements, upper-layer fabrication necessitates silicon and SiGe epitaxy processes below 600°C to prevent thermal degradation of underlying pre-fabricated devices [2]. Similarly, the development of 3D-DRAM architectures based on SiGe/Si multi-stacks requires low-temperature epitaxy to minimize interdiffusion between SiGe and Si layers during extended growth processes. The introduction of high-k/metal gate stacks in advanced CMOS technologies further mandates that post-gate processes, including source/drain contact epitaxy, maintain temperatures sufficiently low to prevent deformation or interfacial reactions in these sensitive structures.

The transition to 3D device architectures such as gate-all-around nanosheet transistors and FinFETs has further accelerated the adoption of disilane and other high-order silanes, as these structures often require selective epitaxial growth in confined spaces where temperature uniformity and control are critical. Additionally, the superior conformality and step coverage achieved with disilane at lower temperatures makes it particularly suitable for these complex three-dimensional structures, enabling more uniform film deposition on high-aspect-ratio features. The expanding applications in power electronics, renewable energy systems, and electric vehicles further drive the need for optimized disilane processes, as these domains increasingly leverage silicon carbide (SiC) substrates whose processing benefits from the controlled thermal budgets enabled by disilane chemistry [3].

Experimental Protocols and Methodologies

UHV-CVD System Configuration and Substrate Preparation

Ultra-high vacuum chemical vapor deposition (UHV-CVD) systems provide the optimal environment for disilane-based epitaxial processes due to their exceptional base pressure capabilities (typically <2×10⁻⁸ Torr) and minimized contamination levels. The system should be equipped with a load-lock chamber to maintain main chamber vacuum integrity during wafer transfer, a turbo molecular pumping system capable of maintaining working pressures below 1×10⁻⁴ Torr during process conditions, and precursor gas injection systems with precise mass flow controllers for accurate disilane delivery [2]. The process chamber should feature heated walls maintained at approximately 50-70°C to prevent disilane condensation while avoiding premature gas-phase decomposition. For optimal results, the system should operate in molecular flow regime conditions, where the mean free path of gas molecules exceeds the chamber dimensions, ensuring uniform flux distribution across the substrate surface.

Substrate preparation represents perhaps the most critical determinant of epitaxial film quality, particularly for low-temperature processes where native oxide removal becomes challenging. The following sequential protocol has demonstrated efficacy for achieving pristine hydrogen-terminated surfaces:

  • Initial cleaning: Perform standard RCA-1 and RCA-2 cleaning sequences to remove organic and metallic contaminants, respectively.
  • Native oxide removal: Immerse substrates in diluted hydrofluoric acid (dHF) solution (0.5-2.0% concentration) for 60-90 seconds to strip native oxide and create hydrogen termination.
  • Rinse optimization: Employ direct isopropanol (IPA) displacement rinse without water immersion to minimize reoxidation and preserve Si-H surface termination.
  • Rapid drying: Use Marangoni drying (IPA vapor) or spin-rinse drying with nitrogen purge to prevent water marks or contamination.
  • Controlled transfer: Immediately transfer wafers to UHV-CVD load-lock using nitrogen-purged FOUP or specialized wafer cassettes to minimize air exposure.

For cluster tool configurations, integrated dry-cleaning modules utilizing remote plasma sources can provide complementary surface preparation, with "P"-type systems using fluorine radicals for oxide removal and hydrogen radicals for carbonaceous contamination, achieving interfacial oxygen densities of approximately 5×10¹² atoms/cm² [4]. The "S"-type process chambers utilizing NF₃ and NH₃ plasma chemistries have demonstrated interface oxygen concentrations of 4.21×10¹⁸ atoms/cm³, approximately fivefold lower than standard dHF treatments [4].

Epitaxial Growth Procedures

The following standardized protocols describe optimized disilane-based epitaxial processes for silicon and silicon-germanium alloys:

Protocol 1: Silicon Epitaxial Growth via UHV-CVD

  • Substrate loading and prebake: Transfer prepared substrates to UHV-CVD main chamber and execute a low-temperature prebake at 550-600°C for 10-15 minutes under high vacuum to desorb residual surface contaminants without damaging hydrogen termination.

  • Temperature stabilization: Stabilize substrate temperature at target growth temperature (500-600°C) with precision of ±2°C to ensure reproducible growth kinetics.

  • Disilane introduction: Introduce disilane precursor at controlled flow rates (typically 1-10 sccm) without carrier gas to maintain ultra-high vacuum conditions. Utilize gradual flow stabilization to prevent pressure transients.

  • Growth initiation and monitoring: Commence epitaxial growth while monitoring film thickness in situ using laser interferometry or spectroscopic ellipsometry. Typical growth rates range from 1-10 nm/minute depending on temperature and flow conditions.

  • Process termination: Conclude growth by terminating disilane flow and allowing substrate temperature to stabilize under high vacuum conditions for 2-3 minutes before initiating cool-down sequence.

  • Controlled extraction: Once substrate temperature reaches below 300°C, transfer to load-lock chamber and introduce high-purity nitrogen before wafer extraction.

Protocol 2: Silicon-Germanium Epitaxial Growth

  • Execute Protocol 1 steps 1-2 for substrate preparation and stabilization.

  • Germanium precursor introduction: Introduce germane (GeH₄) or digermane (Ge₂H₆) concurrently with disilane at predetermined flow ratios to achieve target SiGe composition.

  • Composition control: Maintain precise mass flow control of both precursors throughout deposition, with Ge fraction typically ranging from 15-40% for most device applications.

  • Growth monitoring: Utilize in situ metrology to verify composition uniformity and growth rate consistency throughout deposition process.

Table 2: Optimized Process Parameters for Disilane-Based Epitaxy

Process Parameter Silicon Epitaxy Silicon-Germanium Epitaxy Critical Dependencies
Temperature Range 500-600°C 475-575°C Lower temperatures require higher disilane flows
Disilane Flow Rate 1-10 sccm 2-8 sccm Chamber geometry, pumping speed
Working Pressure <1×10⁻⁴ Torr <1×10⁻⁴ Torr Must maintain molecular flow regime
Growth Rate 1-10 nm/min 2-12 nm/min Temperature, flow rate, surface orientation
Activation Energy 1.84-1.88 eV 1.65-1.75 eV Germanium content reduces activation energy
Prebake Conditions 550-600°C, 10-15 min 525-575°C, 8-12 min Must balance contamination desorption with surface roughness

Process Optimization and Defect Control

Growth Kinetics and Thermal Optimization

The activation energy for silicon epitaxial growth using disilane has been measured at 1.84-1.88 eV, significantly lower than the hydrogen desorption energy from silicon surfaces (approximately 2.0 eV) and substantially reduced compared to silane-based processes [2]. This lower activation barrier enables practical growth rates at reduced temperatures, with growth rate demonstrating an Arrhenius behavior across the 500-600°C temperature range. For process optimization, temperature should be carefully balanced between growth rate maximization and material quality considerations, with the optimal window typically falling between 540-580°C for most device applications. Within this range, the competing processes of adsorption, decomposition, and surface migration achieve an optimal balance, yielding both practical growth rates and high-quality crystalline films with minimal defects.

The disilane flow rate represents another critical optimization parameter, with growth rate demonstrating a linear relationship with flow at lower temperatures (500-550°C) and transitioning to a saturation regime at higher temperatures (575-600°C) where surface reaction kinetics become rate-limiting rather than precursor flux. For most UHV-CVD systems, the optimal disilane flow rate falls between 3-7 sccm, providing sufficient precursor flux without excessive gas-phase reactions or depletion effects. When growing SiGe alloys, the germanium incorporation efficiency becomes temperature-dependent, with higher temperatures typically reducing germanium fraction at constant precursor flow ratios due to differences in decomposition kinetics and surface segregation behavior. This necessitates careful temperature control within ±2°C to maintain consistent alloy composition throughout the deposition process.

Defect Mitigation Strategies

Interface contamination represents the most significant source of defects in low-temperature epitaxial processes, with oxygen and carbon being particularly detrimental to crystalline quality. SIMS depth profiling measurements have demonstrated a direct correlation between interface oxygen concentration and minority carrier lifetime, with oxygen areal densities below 1×10¹¹ atoms/cm² required for high-performance devices [4]. Achieving these levels necessitates the stringent surface preparation protocols outlined in Section 3.1, complemented by minimization of air exposure between cleaning and epitaxial deposition. For critical applications, the implementation of cluster tool configurations with integrated dry-cleaning chambers can reduce interfacial oxygen concentrations by approximately one order of magnitude compared to conventional ex situ dHF cleaning alone.

Surface morphology degradation, often manifested as island formation or stacking faults, frequently originates from incomplete surface preparation or non-optimal temperature/flow conditions. The following defect mitigation strategies have proven effective:

  • In situ hydrogen plasma treatment: Brief exposure to atomic hydrogen generated by remote plasma sources at 300-400°C can effectively remove residual carbon contamination while preserving surface morphology.

  • Two-step growth processes: Initial very low-rate nucleation at reduced temperature (450-500°C) followed by higher-temperature bulk growth can improve film continuity and reduce defect density.

  • Germanium surfactant-mediated growth: For silicon epitaxy, sub-monolayer germanium predeposition can enhance surface mobility and improve two-dimensional growth.

  • Post-growth annealing: Limited thermal budget annealing at temperatures 50-75°C above growth temperature for 5-10 minutes can facilitate defect annealing without significant dopant redistribution.

The implementation of comprehensive real-time process monitoring using spectroscopic ellipsometry or reflectance anisotropy spectroscopy enables early detection of growth anomalies and provides immediate feedback for process adjustment, particularly during the critical nucleation phase where the majority of extended defects originate.

Implementation Considerations and Economic Outlook

Safety and Handling Protocols

Disilane presents significant safety challenges due to its high reactivity, pyrophoric nature, and relatively low autoignition temperature, necessitating rigorous handling protocols and specialized equipment. All disilane delivery systems must employ welded stainless steel tubing with minimal connections, properly purged with inert gas and equipped with pressure monitoring and flow restriction devices to prevent backflow and ensure system integrity. Gas cabinets should feature continuous atmospheric monitoring with alarms calibrated for disilane detection at appropriate threshold limit values, complemented by rapid isolation valves and excess flow control devices. For process tool integration, point-of-use purifiers and particulate filters are essential to maintain gas purity and prevent line clogging, while in situ fire suppression systems provide critical protection against potential ignition events.

Personnel training must emphasize the unique hazards associated with disilane, including its tendency to form spontaneously combustible reaction products with air and its higher toxicity compared to silane. Emergency response protocols should address specific disilane release scenarios, with particular attention to the potential for delayed ignition and the formation of hazardous decomposition products. From an environmental perspective, dedicated abatement systems utilizing catalytic combustion, thermal oxidation, or scrubbing technologies are essential to process effluent streams, with continuous monitoring to verify destruction efficiency and prevent atmospheric releases.

Economic Considerations and Industry Adoption

The disilane market for semiconductor applications is characterized by relatively concentrated competition with several key global players dominating supply, including Mitsui Chemicals, Air Liquide Electronics, Linde Gas & Equipment, and SK Specialty [1]. Pricing is heavily influenced by purity requirements, typically ranging from $100-500 per kilogram depending on volume and purity specification, with higher purity grades (7N and above) commanding premium pricing. The industry has witnessed moderate merger and acquisition activity in recent years, with total transaction values likely exceeding $500 million over the past five years as specialty gas suppliers consolidate to achieve economies of scale and expand their technological capabilities.

The regional consumption pattern for disilane reflects the global distribution of advanced semiconductor manufacturing, with East Asia accounting for approximately 70% of global demand, followed by North America (15%) and Europe (10%) [1]. This geographical concentration has significant implications for supply chain logistics and inventory management, particularly for fabrication facilities located outside the primary consumption regions. The ongoing expansion of domestic semiconductor manufacturing capabilities in multiple geographic regions, driven by government initiatives and supply chain resilience concerns, is expected to gradually alter this distribution over the coming decade. Additionally, the growing adoption of silicon carbide (SiC) for power electronics, projected to reach a market size exceeding $11 billion by 2034 [3], represents a significant complementary driver for disilane demand, as many SiC device fabrication processes utilize disilane for selective epitaxy and contact formation.

Visual Workflows and Process Schematics

Disilane Epitaxial Growth Workflow

disilane_epitaxy cluster_preparation Substrate Preparation Phase cluster_processing UHV-CVD Processing Phase cluster_post Post-Processing Phase RCA RCA Standard Clean dHF dHF Oxide Strip RCA->dHF Rinse IPA Displacement Rinse dHF->Rinse Dry Marangoni Drying Rinse->Dry Transfer Controlled Transfer Dry->Transfer Load Load Lock Transfer Transfer->Load Prebake Low-T Prebake (550-600°C) Load->Prebake Stabilize Temperature Stabilization Prebake->Stabilize Disilane Disilane Introduction Stabilize->Disilane Growth Epitaxial Growth Disilane->Growth Terminate Process Termination Growth->Terminate Cool Controlled Cool-down Terminate->Cool Extract Wafer Extraction Cool->Extract Characterize Film Characterization Extract->Characterize

Diagram 1: Complete workflow for disilane-based epitaxial growth, showing the sequential process from substrate preparation through post-processing characterization. Critical control points are highlighted within each major processing phase.

Surface Preparation Decision Pathway

surface_preparation Start Substrate Surface Decision1 300mm Wafer Processing? Start->Decision1 Option1 FOUP-Compatible dHF Last Clean Decision1->Option1 Yes Option3 Standard dHF with N₂ Purge Decision1->Option3 No Decision2 Interface Quality Requirements? Option2 Cluster Tool with Integrated Dry Clean Decision2->Option2 High Purity Required End H-Terminated Surface Ready for Epitaxy Decision2->End Standard Purity Option1->Decision2 Option2->End Option3->End

Diagram 2: Decision pathway for surface preparation methodology selection based on wafer size and interface quality requirements. The flowchart guides process selection to achieve optimal hydrogen-terminated surfaces for subsequent epitaxial growth.

Conclusion and Future Perspectives

Disilane-based epitaxial processes represent a critical enabling technology for advanced semiconductor device fabrication, particularly as thermal budget constraints intensify with the transition to three-dimensional architectures and heterogeneous integration schemes. The optimized protocols detailed in this application note provide a foundation for implementing robust disilane processes capable of delivering high-quality epitaxial films with practical growth rates at temperatures below 600°C. The continued evolution of semiconductor technology will likely further drive the adoption of disilane and other high-order silanes, with emerging applications in monolithic 3D integration, advanced memory architectures, and heterogeneous packaging all demanding the unique capabilities offered by these precursors.

Future developments in disilane technology are expected to focus on further purity enhancements beyond 7N grade to support even more stringent defect density requirements at advanced technology nodes, complemented by improved delivery systems that enhance safety while reducing consumption and waste generation. The integration of machine learning methodologies for real-time process control and defect prediction, similar to approaches already being implemented in silicon carbide epitaxy [3], represents another promising direction for advancing disilane process capability. Additionally, the ongoing expansion of semiconductor manufacturing geographically and the growing emphasis on supply chain resilience will likely drive increased standardization of disilane specifications and handling protocols across the industry, further solidifying its position as a critical precursor for advanced semiconductor fabrication.

References

disilylsilane amorphous silicon film deposition

Author: Smolecule Technical Support Team. Date: February 2026

Amorphous Silicon Deposition Overview

The deposition of hydrogenated amorphous silicon (a-Si:H) is a mature technology, primarily achieved using Plasma-Enhanced Chemical Vapor Deposition (PECVD) at low temperatures (typically below 300°C) [1] [2]. This technique is favored for its compatibility with large-area substrates like glass, metal foils, and plastics [1].

  • Key Precursor: Standard industrial processes most commonly use silane (SiH₄), often diluted with hydrogen (H₂) and sometimes argon (Ar) [1] [2].
  • Growth Mechanism: The film quality is highly dependent on surface and subsurface reactions. The radical SiH₃ is often identified as the key precursor for generating device-grade material, while ions also play a critical role in modifying surface morphology [3] [2].
  • System Configuration: A typical PECVD system involves a vacuum reactor with two parallel electrodes, a radio frequency (RF) power source (commonly 13.56 MHz), gas flow controllers, and heated substrate holders [1] [4].

Experimental Protocol Framework

The table below outlines the core parameters for a standard PECVD process based on the gathered literature. You can use this as a foundational framework.

Parameter Typical Range / Value Description & Purpose
Precursor Gases SiH₄, H₂, (Ar) Silane is core precursor; H₂ dilution critical for controlling film structure (amorphous vs. microcrystalline) [1] [2].
Substrate Temperature 150 - 300 °C Lower temps (e.g., <150°C) possible with advanced systems like ICP-CVD [4].
RF Power / Frequency 13.56 MHz (or VHF: 30-300 MHz) Power density controls plasma dissociation; higher frequencies (VHF) can increase deposition rates [1].
Chamber Pressure 500 - 2000 mTorr Affects gas phase reactions, radical mean free path, and film uniformity [1] [4].

| Key Film Properties| Defect Density: 10^15 - 10^16 cm⁻³ Optical Bandgap: ~1.6 eV | Hydrogen passivates dangling bonds to achieve low defect density; optical properties suitable for photovoltaics [1] [2]. |

Deposition Workflow and Parameter Control

To visualize the logical flow of the deposition process and how key parameters interact to determine the final film properties, the following diagrams map out the workflow and relationships.

deposition_workflow cluster_1 Input Parameters & Setup cluster_2 Plasma & Surface Processes cluster_3 Resulting Film Properties Gas Gas Inlet (SiH4, H2, Ar) Dissociation Gas Dissociation & Radical Formation (SiH3, H) Gas->Dissociation Plasma Plasma Generation (RF Power, Pressure) Plasma->Dissociation Substrate Substrate Preparation (Cleaning, Heating) SurfaceRx Surface Reactions (Adsorption, Abstraction) Substrate->SurfaceRx Transport Radical Transport & Ion Bombardment Dissociation->Transport Transport->SurfaceRx FilmGrowth Film Nucleation & Bulk Growth SurfaceRx->FilmGrowth Structural Structural Properties (Density, Crystallinity) FilmGrowth->Structural Optical Optical Properties (Bandgap, Absorption) FilmGrowth->Optical Electrical Electrical Properties (Conductivity, Defects) FilmGrowth->Electrical

parameter_relationships H2Dilution H2 Dilution Ratio GrowthRate Film Growth Rate H2Dilution->GrowthRate Decreases Crystallinity Crystalline Fraction H2Dilution->Crystallinity Strongly Increases SubstrateTemp Substrate Temperature HydrogenContent Hydrogen Content SubstrateTemp->HydrogenContent Decreases RF_Power RF Power Density RF_Power->GrowthRate Increases DefectDensity Defect Density RF_Power->DefectDensity Can Increase ChamberPressure Chamber Pressure ChamberPressure->GrowthRate Complex Effect FilmConductivity Electrical Conductivity Crystallinity->FilmConductivity Increases OpticalBandgap Optical Bandgap Crystallinity->OpticalBandgap Narrows HydrogenContent->DefectDensity Passivates Decreases HydrogenContent->OpticalBandgap Can Widen

References

Comprehensive Application Notes and Protocols for Disilane (Si₂H₆) in Semiconductor Manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Disilane (Si₂H₆) serves as a critical precursor material in advanced semiconductor manufacturing processes, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications. As the semiconductor industry continues its pursuit of smaller node sizes and enhanced device performance, disilane has emerged as a valuable alternative to monosilane in specific applications due to its lower pyrolysis temperature and enhanced step coverage capabilities. The Europe Semiconductor Grade Disilane market is projected to reach USD 300 million by 2031, growing at a CAGR of 8.5% from 2025, reflecting its increasing importance in semiconductor fabrication [1]. These application notes provide comprehensive technical guidance for researchers and development professionals implementing disilane-based processes in semiconductor manufacturing environments, with detailed protocols, safety considerations, and analytical methods tailored to advanced node development.

Materials and Properties

Technical Specifications

Semiconductor-grade disilane represents a highly specialized material meeting stringent purity requirements essential for modern semiconductor fabrication. The compound must conform to exacting quality standards to prevent contamination that could compromise device performance and yield. The market for semiconductor-grade disilane offers different purity grades tailored to specific application requirements, with high-purity variants exceeding 99.99% being essential for critical semiconductor applications [2].

Table 1: Semiconductor-Grade Disilane Specification Profile

Parameter Specification Remarks
Purity Level >99.99% (High Purity), 99.9-99.99% (Standard) Critical for semiconductor manufacturing [2]
Form Gas form preferred for deposition applications Liquid form also available for specific applications [2]
Pyrolysis Temperature Lower than monosilane Enables lower process temperatures [2]
Moisture Sensitivity Highly sensitive Requires strict moisture control in handling
Safety Data and Handling Considerations

Disilane presents significant safety challenges that necessitate rigorous handling protocols. As a pyrophoric gas with high reactivity toward air and moisture, disilane requires specialized equipment and procedures to ensure safe utilization in research and manufacturing environments. Key safety considerations include:

  • Pyrophoricity: Disilane may ignite spontaneously upon contact with air, requiring completely leak-tight gas delivery systems with dedicated purge capabilities [2].
  • Toxicity: Similar to other metal hydride compounds, disilane presents respiratory hazards and requires use with adequate ventilation and exhaust systems.
  • Storage Conditions: Disilane cylinders must be stored in well-ventilated areas with appropriate gas detection systems and physical restraints to prevent damage.
  • Delivery Systems: Gas cabinets with automatic shut-off valves, flow restrictors, and purge capabilities are essential for safe disilane handling in semiconductor tools.

Applications in Semiconductor Manufacturing

Thin-Film Deposition Processes

Thin-film deposition represents the primary application for disilane in semiconductor manufacturing, where it serves as a silicon source for various deposition techniques. The unique properties of disilane enable its use in several critical deposition applications:

  • Epitaxial Silicon Growth: Disilane facilitates high-quality epitaxial growth at reduced temperatures compared to monosilane, particularly advantageous for strained silicon and silicon-germanium (SiGe) heterostructures. The lower decomposition temperature enables better dopant incorporation and more abrupt junction profiles [3].
  • Polycrystalline Silicon Deposition: For gate electrode and local interconnection applications, disilane provides superior step coverage and more uniform film properties across complex topographies, with deposition rates exceeding those achievable with monosilane at equivalent temperatures [2].
  • Silicon Nitride Barriers: In combination with nitrogen precursors, disilane enables the deposition of conformal silicon nitride barrier layers for device isolation and encapsulation, with demonstrated advantages in sidewall coverage for high-aspect-ratio structures [3].
  • Silicon-Germanium Layers: Disilane facilitates the deposition of high-quality SiGe films with precise compositional control, essential for heterojunction bipolar transistors and strain-engineered CMOS devices [2].

Table 2: Semiconductor Application Portfolio for Disilane

Application Domain Key Implementations Market Share & Growth Projections
Semiconductor Manufacturing Thin-film deposition in integrated circuits [2] Projected to reach USD 300M by 2031 [1]
Flat Panel Display (FPD) Production Thin-film transistors for displays [2] Steady growth driven by display technology advances
Solar Cell Manufacturing Photovoltaic applications [2] Emerging application with significant potential
AI & 5G Chips Advanced node semiconductor devices [3] Fastest growing application (8.5% CAGR) [1]
Emerging Applications

Beyond conventional silicon deposition, disilane enables several emerging applications that leverage its unique chemical properties:

  • Advanced Node Semiconductor Devices: For 5nm and 3nm process technologies, disilane enables the conformal deposition of ultra-thin silicon layers with atomic-level precision, essential for gate-all-around transistors and other advanced architectures [2].
  • Three-Dimensional Structures: The superior step coverage of disilane-derived films provides significant advantages for 3D NAND flash memory and through-silicon vias (TSVs) in packaging applications, where continuous film formation over extreme topographies is required [3].
  • Flexible Electronics: The lower deposition temperatures enabled by disilane facilitate the integration of silicon-based semiconductors with temperature-sensitive flexible substrates, enabling novel device architectures for wearable electronics and displays [3].
  • Quantum Dot Synthesis: Disilane serves as a silicon source for the synthesis of silicon quantum dots with controlled size distributions, potentially enabling next-generation optoelectronic devices and quantum computing applications [2].

Experimental Protocols

Chemical Vapor Deposition Using Disilane

Chemical vapor deposition with disilane requires precise control of process parameters to achieve films with the desired structural, electrical, and morphological properties. The following protocol describes a generalized methodology for silicon film deposition using disilane:

  • Substrate Preparation: Begin with standard RCA cleaning of silicon substrates, concluding with a dilute hydrofluoric acid dip (1-2%) to create a hydrogen-terminated surface. Transfer substrates immediately to the deposition chamber to minimize native oxide formation.
  • Process Parameters: Establish and maintain the following deposition conditions:
    • Temperature Range: 450-650°C (lower than typical monosilane processes)
    • Pressure Range: 100-500 mTorr (low pressure promotes uniformity)
    • Disilane Flow Rate: 10-100 sccm (optimize for desired deposition rate)
    • Carrier Gas: High-purity hydrogen or argon at 500-2000 sccm
    • Process Time: Varies based on target film thickness (typically 5-30 minutes)
  • In-situ Monitoring: Employ laser interferometry or spectroscopic ellipsometry for real-time monitoring of film thickness and growth rate. Pyrometric techniques can supplement for temperature verification.
  • Post-deposition Analysis: Characterize film properties using spectroscopic ellipsometry for thickness and refractive index, four-point probe for resistivity, and atomic force microscopy for surface roughness.

disilane_cvd start Start CVD Process sub_prep Substrate Preparation RCA Cleaning + HF Dip start->sub_prep load Load Substrate into Chamber sub_prep->load pump Pump Down to Base Pressure (< 1e-6 Torr) load->pump heat Heat Substrate to Target Temp (450-650°C) pump->heat introduce Introduce Process Gases Disilane + Carrier Gas heat->introduce deposit Thin Film Deposition Monitor Growth Rate introduce->deposit purge Purge Chamber with Inert Gas deposit->purge cool Cool Down under Vacuum or Inert Gas purge->cool unload Unload Sample cool->unload char Film Characterization Thickness, Uniformity, Quality unload->char

Atomic Layer Deposition Process

Atomic layer deposition using disilane enables the conformal deposition of ultrathin silicon films with exceptional thickness control. This cyclic, self-limiting process is particularly valuable for applications requiring precise, atomic-scale thickness control:

  • Reactor Preparation: Ensure the ALD reactor is leak-tight and capable of maintaining base pressure below 1×10⁻⁶ Torr. Verify temperature uniformity across the substrate holder.
  • Process Sequence:
    • Precursor Pulse: Introduce disilane pulse (0.1-2.0 seconds) with carrier gas
    • First Purge: Purge reactor with inert gas (5-30 seconds) to remove excess precursor and reaction byproducts
    • Co-reactant Pulse: Introduce co-reactant (if required, such as plasma-activated species)
    • Second Purge: Second inert gas purge (5-30 seconds) to remove reaction byproducts
  • Cycle Parameters: Each ALD cycle typically deposits 0.5-1.5 Å of silicon film. Repeat cycles until target thickness is achieved.
  • Process Optimization: Systematically vary pulse times, purge durations, and substrate temperature to identify the self-limiting growth regime characterized by constant growth per cycle independent of precursor exposure.
Safety Protocols for Disilane Handling

Rigorous safety protocols are essential when working with disilane due to its pyrophoric nature and toxicity. Implement the following safety measures:

  • Gas Cabinet Requirements: Disilane sources must be housed in ventilated gas cabinets with continuous gas monitoring, automatic fire suppression, and excess flow controllers. Cabinets should maintain negative pressure relative to surrounding areas.
  • Emergency Response: Establish and practice emergency shutdown procedures including gas cabinet isolation, tool isolation, and facility evacuation plans. Maintain appropriate Class D fire extinguishers for metal hydride fires.
  • Personal Protective Equipment: Researchers must wear appropriate PPE including fire-resistant lab coats, safety glasses, face shields, and appropriate gloves when connecting or disconnecting disilane gas lines.
  • Leak Testing: Perform helium leak testing on all gas connections following installation or maintenance before introducing disilane. Test pressure should not exceed the maximum allowable working pressure of the system components.

Analytical Methods

Film Characterization Techniques

Comprehensive characterization of disilane-derived films is essential for quality control and process optimization. Implement the following analytical techniques:

  • Thickness and Optical Properties: Use spectroscopic ellipsometry to determine film thickness, refractive index, and extinction coefficient. Measure at multiple locations across the substrate to assess uniformity.
  • Electrical Properties: Employ four-point probe measurements for sheet resistance and capacitance-voltage analysis for carrier concentration and interface quality assessment.
  • Structural Properties: Utilize X-ray diffraction for crystallinity evaluation, Raman spectroscopy for crystal quality and strain analysis, and transmission electron microscopy for cross-sectional structural analysis.
  • Compositional Analysis: Implement secondary ion mass spectrometry for impurity profiling, X-ray photoelectron spectroscopy for chemical bonding information, and Fourier-transform infrared spectroscopy for hydrogen content and bonding configuration.
Gas Purity Verification

Verifying disilane purity is critical for ensuring consistent process results and high device yields:

  • Gas Chromatography: Implement high-sensitivity gas chromatography with pulsed discharge helium ionization detection or mass spectrometric detection to identify and quantify hydrocarbon, moisture, and oxygen impurities at ppb levels.
  • Moisture Analysis: Use calibrated moisture analyzers with quartz crystal microbalance or cavity ring-down spectroscopy technology to verify moisture content below specification limits.
  • Particle Monitoring: Employ in-line particle counters to verify particulate contamination meets semiconductor-grade requirements, particularly for direct injection applications.

Emerging Trends and Future Directions

The application landscape for disilane in semiconductor manufacturing continues to evolve, driven by several emerging trends:

  • Advanced Packaging: Disilane-enabled deposition processes are finding new applications in advanced packaging schemes such as silicon interposers and fan-out wafer-level packaging, where conformal insulation and barrier layers are required [3].
  • Photonic Integration: The development of silicon photonic devices leverages disilane's ability to deposit high-quality silicon layers for waveguides, modulators, and photodetectors monolithically integrated with electronic circuits [2].
  • Wider Bandgap Applications: Research continues into disilane as a precursor for silicon carbide deposition through reaction with carbon precursors, potentially enabling wider bandgap semiconductors for power electronics [2].
  • Sustainability Initiatives: Manufacturers are developing more efficient disilane utilization strategies to minimize waste and environmental impact, including recirculation systems and alternative precursor delivery methods that maximize material utilization efficiency [1].

Table 3: Market Dynamics and Regional Distribution

Geographic Region Market Contribution (2023) Growth Drivers
Asia Pacific 40% (Highest contribution) [2] Increasing data center investments, technological advancements [2]
North America 35% [2] Strong presence of key industry players, advanced technological infrastructure [1]
Europe 15% [2] Regulatory support for sustainability, innovation in smart manufacturing [1]
Latin America & MEA 10% combined [2] Growing investments in infrastructure and technology [1]

Conclusion

Disilane has established itself as a critical precursor material for advanced semiconductor manufacturing, enabling continued device scaling through its unique material properties. The compound's lower decomposition temperature, superior step coverage, and compatibility with existing fabrication infrastructure position it as an enabling material for emerging technologies including AI accelerators, 5G chips, and three-dimensional memory architectures. As the semiconductor industry continues its pursuit of atomic-scale manufacturing, disilane-based processes will likely play an increasingly important role in deposition applications requiring precise thickness control, high conformity, and low thermal budget. Researchers and development professionals should continue to explore novel applications while maintaining rigorous attention to safety protocols and quality control measures outlined in these application notes.

References

Electrochemical Deposition Protocol for Si-Ge Alloys

Author: Smolecule Technical Support Team. Date: February 2026

The protocol below details the formation of Si-Ge alloy films via electrochemical deposition of germanium into a porous silicon (PS) matrix, followed by rapid thermal annealing [1] [2]. This method is noted for its cost-effectiveness and compatibility with semiconductor manufacturing processes [2].

Materials and Equipment

  • Substrate: Highly doped (0.01 Ω·cm) n-type monocrystalline silicon wafer [2].
  • Electrolytes:
    • For PS formation: 1:1 volume mixture of aqueous 48% HF and 99.5% ethanol [2].
    • For Ge deposition: 0.01 M GeO₂ dissolved in 0.01 M KOH solution, with pH adjusted to 8-9 using H₂SO₄ [2].
  • Equipment: Potentiostat/galvanostat, PTFE electrochemical cell, platinum counter-electrode, graphite disk for back-side contact, Rapid Thermal Processing (RTP) furnace [2].

Experimental Procedure

  • Porous Silicon (PS) Matrix Fabrication

    • Perform electrochemical anodization of the silicon wafer in the HF/ethanol electrolyte at a constant current density (e.g., 10, 50, or 100 mA/cm²) for 5-15 minutes [2].
    • Rinse the resulting PS layer thoroughly with deionized water and dry in ambient air [2].
  • Germanium Electrodeposition

    • Place the PS sample into the electrochemical cell with the GeO₂/KOH electrolyte [2].
    • Use a three-electrode setup: PS sample as the working electrode, platinum wire as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl) [2].
    • Perform cathodic electrodeposition at a constant potential of -0.9 V to -1.0 V (vs. Ag/AgCl) for 15-30 minutes [2].
    • After deposition, rinse the sample with deionized water and dry [2].
  • Rapid Thermal Annealing (RTA)

    • Load the Ge-filled PS sample into the RTP furnace [1] [2].
    • Anneal at 950 °C for 30-60 seconds in an inert atmosphere (e.g., argon or nitrogen) [1] [2].
    • Cool the sample to room temperature under the inert gas flow to complete the formation of the Si-Ge alloy [2].

Key Processing Parameters and Characterization Data

The tables below summarize critical parameters for optimizing the PS matrix and the properties of the resulting Si-Ge alloy films.

Table 1: Optimizing Porous Silicon Matrix Parameters [1] [2]

Parameter Effect on PS Matrix Impact on Final Si-Ge Alloy
Anodization Current Density Determines porosity and pore morphology. Influences Ge incorporation and alloy composition.
PS Layer Thickness Affects the volume available for Ge deposition. Directly corresponds to the final alloy film thickness. A 5 μm PS layer was found optimal for thermoelectric performance [1].
PS Porosity Controls the surface area and amount of Si available for alloying. Determines the final Si to Ge ratio (Si₁₋ₓGeₓ) in the alloy [2].

Table 2: Characteristics of Si-Ge Alloys from PS Matrices [1] [2]

Property Characterization Method Result / Finding
Alloy Formation Raman Spectroscopy, XRD Successful formation of Si-Ge alloy confirmed after RTA [2].
Morphology & Composition SEM, EDX Formation of a relatively uniform Si₁₋ₓGeₓ layer on the monocrystalline silicon substrate [2].
Thermoelectric Performance Seebeck Coefficient & Power Factor Measurement Highest performance achieved with 5 μm-thick PS matrix: Seebeck coefficient of ~505 μV/K at 450 K and Power Factor of ~1950 μW/(m·K²) at 400 K [1].

Experimental Workflow Visualization

The diagram below outlines the complete protocol for forming Si-Ge alloys via porous silicon, from substrate preparation to final characterization.

G start Start: Si Wafer step1 Porous Silicon (PS) Fabrication start->step1 Anodization (HF/Ethanol) step2 Germanium Electrodeposition step1->step2 Cathodic Dep. (GeO₂/KOH) step3 Rapid Thermal Annealing (RTA) step2->step3 950°C, Inert Gas step4 Si-Ge Alloy Film step3->step4 Alloy Formation char Characterization (SEM, EDX, Raman, XRD) step4->char Material Analysis end Analysis Complete char->end

Diagram 1: Workflow for Si-Ge Alloy Formation via Porous Silicon Matrix

Methodology Insights for Researchers

The porous silicon matrix method offers distinct advantages and considerations for researchers developing Si-Ge alloys.

  • Prime Novelty and Advantage: The prime novelty of this approach lies in using the porosity of the initial silicon matrix as a direct control mechanism for the composition of the resulting Si₁₋ₓGeₓ alloy, allowing for reproducible fabrication of different alloy subtypes [2]. This method is highlighted as a simpler, more cost-effective alternative to complex techniques like CVD or MBE, as it uses readily available materials and integrates easily with standard semiconductor processes [2].
  • Critical Control Point: The porosity and thickness of the initial PS layer are the most critical parameters. They determine the amount of germanium that can be incorporated and the degree of subsequent alloying during annealing, directly impacting the final alloy's composition and thermoelectric properties [1] [2]. The 5 μm PS thickness that yielded optimal properties also provided a residual porous underlayer, which offered an optimal balance between electrical conductivity and electrical insulation from the substrate [1].

Alternative Deposition Methods

For context, other established methods for Si-Ge deposition exist, though they were not the focus of this protocol.

  • Chemical Vapor Deposition (CVD): This widespread technique typically uses silane (SiH₄) and germane (GeH₄) as precursor gases in a low-pressure (LPCVD) reactor [3] [2]. It offers good reproducibility and homogeneity but has a relatively low deposition rate [2].
  • Molecular Beam Epitaxy (MBE): This method involves the condensation of molecular or atomic beams of Si and Ge onto a heated substrate under ultra-high vacuum. It provides exceptional control over film composition and thickness but requires complex equipment and has low growth rates [2].

References

disilylsilane organosilicon compound synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for Disilane

The following table compares established and emerging methods for disilane synthesis, highlighting their core principles and limitations [1] [2]:

Method Core Principle Key Challenges & Limitations
Magnesium Silicide React magnesium silicide with hydrogen chloride/ammonium bromide [1] Multiple reaction steps, substantial by-products, complex impurity removal [1]
Hexachlorodisilane Reduction Reduce Si₂Cl₆ using lithium aluminum hydride in ether solutions [1] High raw material and equipment costs, scalability issues [1]
Silane Pyrolysis/Discharge Decompose SiH₄ via electrical/thermal energy to form Si₂H₆ [1] Complex equipment; high power can cause secondary decomposition of disilane [1]
Dielectric Barrier Discharge (DBD) Use non-thermal plasma to initiate silane decomposition at ambient T&P [1] Reaction mechanisms at atmospheric pressure not fully elucidated; requires optimization [1]

Dielectric Barrier Discharge (DBD) Synthesis Protocol

Dielectric Barrier Discharge (DBD) is a emerging method for disilane synthesis that operates at ambient temperature and pressure, making it suitable for industrial scale-up [1]. The workflow involves experimental setup, parameter optimization, and safety measures.

DBD_Workflow cluster_setup Setup Details cluster_param Key Parameters Start Start Setup Experimental Setup Start->Setup ParamOpt Parameter Optimization Setup->ParamOpt Reactor DBD Coaxial Reactor (Quartz/Corundum Tube) Safety Safety & Product Analysis ParamOpt->Safety GasComp Gas Composition Model Mechanistic Modeling Safety->Model Experimental Data Validates Model Conclusion Conclusion Model->Conclusion Electrodes Electrode Configuration (Stainless Steel Rod & Mesh) Reactor->Electrodes GasHandling Gas Handling System (SiH₄ with Ar/He Dilution) Electrodes->GasHandling Flow Gas Flow Rate GasComp->Flow Power Driving Power Flow->Power Dielectric Dielectric Material Power->Dielectric

Experimental Setup and Reagents [1]
  • DBD Reactor: A coaxial reactor is central, typically using a quartz or corundum tube (25 mm diameter, 2.5 mm wall thickness) as the dielectric barrier.
  • Electrodes: The outer electrode is a 100-mesh wire mesh. The inner electrode is a stainless-steel rod, which can have a smooth or helical surface to influence discharge characteristics.
  • Gas Handling System: Use a setup capable of delivering precise mixtures of silane (SiH₄) diluted with argon (Ar) or helium (He). All experiments must be conducted in a properly ventilated fume hood, using standard protocols for handling pyrophoric and flammable gases.
Optimization of Operational Parameters [1]

Systematically test and optimize these parameters, using the Number Density Ratio of Disilane to Silane (NDS) in the tail gas as the evaluation metric:

  • Gas Composition: Use a high concentration of silane (e.g., 40% SiH₄ in Ar or He). Helium dilution often yields better results than argon.
  • Gas Flow Rate: Optimize for residence time, which has a pronounced effect on disilane yield.
  • Driving Power: Increase power to promote disilane formation up to a threshold; excessively high power leads to secondary decomposition of disilane.
  • Dielectric Material: Test different materials (e.g., quartz vs. corundum) for the reactor tube.
Safety, Product Collection, and Analysis [1]
  • Product Collection: Use low-temperature condensation to separate and collect disilane and other higher-order silanes from the product stream, allowing for silane recycle.
  • Analysis: Employ gas chromatography (GC) or mass spectrometry (MS) to analyze the composition of the tail gas and quantify disilane yield.
Mechanistic Modeling (Optional)

A reaction mechanism model can be developed using simulation software (e.g., COMSOL Multiphysics) to simulate the silane discharge process, providing insights into radical formation and particle distribution that are difficult to measure experimentally [1].

Key Reaction Pathways and Organometallic Complexes

Beyond its synthesis, disilane is a versatile reagent in organometallic chemistry, particularly in catalytic addition reactions and the formation of complexes with transition metals. The diagram below illustrates a general catalytic cycle and a specific complexation example [3].

ReactionPathways cluster_organo Organometallic Complexation Si2H6 Disilane (Si₂H₆) Radicals SiH₂, SiH₃ Radicals Si2H6->Radicals DBD Decomposition Ligand306 Disilane Ligand 306 Si2H6->Ligand306 Synthesis HigherSilanes Higher-Order Silanes Radicals->HigherSilanes e.g., with SiH₄ MnComplex Mn-CO η²-SiH Complex Complex307 Complex 307 (σ Si-H⋯Mn) Ligand306->Complex307 with MeMn(CO)₅ Photolysis Complex308 Complex 308 (η²-SiH-Mn) Complex307->Complex308 Photolysis -CO Product309 Product 309 (Mn-H Bis-silyl) Complex308->Product309 Further Photolysis

Industrial Applications and Future Outlook

Disilane's superior film-forming properties, efficiency, and quality make it highly valuable in several advanced technological areas [1]:

  • Semiconductor Manufacturing: Used in the epitaxial growth of silicon and silicon-germanium (SiGe) films at low temperatures, and in Plasma-Enhanced Chemical Vapor Deposition (PECVD) for amorphous silicon layers [1] [2].
  • Photovoltaics: Applied in silicon heterojunction solar cells for effective surface passivation [2].
  • Thin-Film Transistors: The larger crystal size of films deposited from disilane, compared to silane, opens interesting possibilities for the manufacture of thin-film transistors (TFTs) [4].

Future development needs to focus on creating efficient, environmentally friendly, and safe industrial processes. Key challenges include elucidating the detailed reaction mechanisms of silane discharge at atmospheric pressure and optimizing reactor design and process parameters for scalability [1] [2].

References

Comprehensive Application Notes and Protocols: Catalytic Disilylation Reactions for Advanced Synthetic Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Disilylation Reactions and Their Synthetic Utility

Bis-silylation reactions represent a powerful class of transformations in organic synthesis that enable the simultaneous addition of two silyl groups across unsaturated bonds, particularly alkynes. These reactions provide efficient access to 1,2-bis-silylated alkenes, which have emerged as versatile building blocks for programmable sequential synthesis through manipulation of the two vicinal silyl groups. The significance of these compounds stems from the diverse reactivity of the C–Si bonds, which can be selectively transformed into a variety of functional groups or utilized in cross-coupling reactions. Transition metal-catalyzed bis-silylation of alkynes with disilanes constitutes the most straightforward strategy to access these valuable synthetic intermediates, though challenges have historically limited their widespread adoption.

Recent advances in disilylation chemistry have focused on addressing three fundamental limitations: (1) the traditional reliance on symmetric disilanes that install two identical silyl groups difficult to differentiate in subsequent transformations; (2) the dependence on expensive platinum group metals as catalysts; and (3) the low reactivity of internal alkynes in most catalytic systems. The development of unsymmetrical disilane reagents with coordinating groups has revolutionized this field, enabling precise control over regioselectivity and allowing stepwise differentiation of the two silyl groups for downstream functionalization. These advances, coupled with the introduction of earth-abundant metal catalysts, have significantly expanded the synthetic utility of disilylation reactions in complex molecule assembly and functional materials development.

Catalytic Systems for Disilylation Reactions

Nickel-Catalyzed Bis-silylation with TMDQ Reagents

The development of Ni(0) catalytic systems has marked a significant breakthrough in bis-silylation chemistry, particularly for internal alkynes. This approach utilizes the strongly coordinating disilane reagent 8-(2-substituted-1,1,2,2-tetramethyldisilanyl)quinoline (TMDQ), which exhibits enhanced air stability and enables effective activation of the Si–Si bond through coordination of the quinoline nitrogen to the nickel center. The catalytic system typically employs Ni(COD)₂ (COD = cyclooctadiene) in combination with N-heterocyclic carbene (NHC) ligands such as SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene), which have been shown to significantly reduce the energy barrier of the Si–Si insertion step by approximately 15.5 kcal/mol according to computational studies [1]. This system achieves excellent yields (up to 98%) with exclusive cis-selectivity across a broad range of symmetrical diaryl acetylenes, including those with functional groups such as fluoro, trifluoromethyl, ester, and methoxy substituents [2].

The reaction proceeds through a conventional oxidative addition-insertion-reductive elimination mechanism, with the metal center undergoing a Ni⁰–Niᴵᴵ–Ni⁰ transformation during the catalytic cycle. Theoretical investigations using density functional theory (DFT) have revealed that the coordination of the N-atom in TMDQ with the nickel atom effectively controls the catalytic activity of the metal center, with the Si–Si oxidative addition proceeding through a ternary ring transition state where the Si1–Si2 bond breaks and a Si1–Ni–Si2 bond forms [1]. The electron configuration of nickel (3d⁸4s²) allows for variable multiplicity states, with the singlet state of the Ni(SIPr)₂ complex being thermodynamically favored (ΔG = -14.6 kcal/mol compared to Ni(COD)₂) and serving as the active catalyst despite the stronger coordination capacity of COD ligands [1].

Palladium/Lewis Acid Synergistic Catalysis

A particularly innovative approach to disilylation involves synergistic Pd/Lewis acid catalytic systems that enable regio- and stereo-divergent bissilylation of alkynoates. This methodology employs the same TMDQ reagent but achieves switchable selectivities through careful modulation of ligand steric effects and Lewis acid coordination modes. The catalytic system precisely dictates the selectivity outcomes, resulting in the divergent synthesis of 1,2-bissilyl alkenes with controlled stereochemistry from identical starting materials [3]. This represents the first reported example of divergent bissilylation that can be selectively directed to different isomeric outcomes based on catalytic conditions.

The origin of this switchable selectivity has been elucidated through combined experimental and computational studies, revealing that different ligand steric effects, the specific structure of the TMDQ disilane reagent, and distinct coordination modes of Lewis acids with alkynoates collectively determine the reaction pathway [3]. This sophisticated level of control enables synthetic chemists to access diverse stereoisomeric bissilylated products from common precursors, significantly enhancing the strategic utility of these compounds in complex synthesis. The power of these 1,2-bissilyl alkenes as synthetic intermediates has been demonstrated through the rapid construction of diverse molecular motifs and densely functionalized biologically active compounds [3].

Cobalt-Catalyzed Asymmetric Synthesis

For the synthesis of chiral gem-bis(silyl)alkanes, cobalt-catalyzed double hydrosilylation of aliphatic terminal alkynes has emerged as a highly efficient method. This approach achieves excellent chemo-, regio-, and enantioselectivity simultaneously, providing access to enantiopure polysilyl-substituted compounds that were previously challenging to prepare [4]. These chiral organosilanes hold significant potential as intermediates for chiral catalysts, functional materials, and silicon substitution in medicinal chemistry, where their stereochemical integrity can influence biological activity and material properties.

The methodology enables the construction of unique chiral gem-bis(silyl)alkanes through a sequential reaction process that first involves hydrosilylation to form a silyl-substituted alkene intermediate, followed by a second stereocontrolled hydrosilylation to install the geminal silyl groups with high enantioselectivity [4]. The resulting gem-bis(silyl)alkanes are expected to find applications not only in stereoselective organic synthesis but also in the development of chiral catalysts and functional materials, expanding the toolbox of enantiopure organosilicon compounds available to researchers across multiple disciplines.

Comparative Analysis of Catalytic Systems

Table 1: Comparison of Disilylation Catalytic Systems

Catalyst System Silane Reagent Alkyne Type Selectivity Key Advantages Limitations
Ni(0)/NHC TMDQ Internal alkynes cis-selective Earth-abundant metal, functional group tolerance Limited with unsymmetrical alkynes
Pd/Lewis Acid TMDQ Alkynoates Regio- and stereo-divergent Switchable selectivity Requires optimization for each substrate
Co-based Hydrosilanes Aliphatic terminal alkynes Enantioselective Access to chiral gem-bis(silyl)alkanes Limited to terminal alkynes
Pd(NHC) Hexamethyldisilane Internal alkynes cis-selective Air-stable disilane Identical silyl groups difficult to differentiate

Experimental Protocols

Ni-Catalyzed Bis-silylation of Internal Alkynes with TMDQ Reagents
3.1.1 Reagent Preparation
  • Synthesis of TMDQ Reagents: The strongly coordinating disilane TMDQ reagents are synthesized in a one-step procedure from commercially available 8-bromoquinoline. Specifically, 8-bromoquinoline undergoes lithium-halogen exchange with sec-butyllithium in anhydrous THF at -78°C under inert atmosphere, followed by treatment with Me₂RSiSiMe₂Cl (where R can be methyl, phenyl, or other substituents). The resulting TMDQ reagents (1a–d) are obtained as air-stable, colorless liquids after purification by column chromatography. These reagents can be practically synthesized on gram scales and stored under standard conditions without special precautions [2].

  • Catalyst Preparation: The Ni(0) catalyst system is prepared by combining Ni(COD)₂ (10 mol%) with the NHC ligand SIPr (12 mol%) in anhydrous toluene. The mixture is stirred under nitrogen or argon atmosphere for 15-30 minutes to generate the active catalytic species before addition of substrates. Alternatively, SIPr can be generated in situ from SIPr·HCl by treatment with tert-BuOK, though this approach typically yields inferior results compared to using the free carbene [2].

3.1.2 Standard Reaction Procedure
  • In an argon- or nitrogen-filled glovebox, charge a dried Schlenk tube or pressure vessel with Ni(COD)₂ (10 mol%, 0.05 mmol), SIPr (12 mol%, 0.06 mmol), and anhydrous toluene (2.0 mL).

  • Stir the mixture at room temperature for 30 minutes to allow formation of the active catalytic species, during which the solution may darken.

  • Add the TMDQ reagent 1a (0.5 mmol) and internal alkyne substrate (0.55 mmol) sequentially to the reaction vessel.

  • Seal the vessel and heat the reaction mixture at 100°C with continuous stirring for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate gradients as eluent to obtain the desired bis-silylated alkene products.

  • Characterize the products by ( ^1H ) NMR, ( ^{13}C ) NMR, ( ^{29}Si ) NMR spectroscopy, and high-resolution mass spectrometry. For stereochemical confirmation, single-crystal X-ray diffraction analysis can be performed on suitable crystalline derivatives [2].

3.1.3 Optimization and Troubleshooting
  • Ligand Effects: When SIPr is unavailable, PPh₃ can be used as an alternative ligand, though yields are generally lower. The use of ICy·HBF₄ as a ligand source dramatically decreases reaction yield and should be avoided [2].

  • Catalyst Loading: Reducing the Ni(COD)₂ loading to 5 mol% results in only a slight decrease in yield (from 98% to 92% in model reactions), suggesting the system remains effective at lower catalyst loadings [2].

  • Substrate Compatibility: For aliphatic internal alkynes, switching to SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as the ligand enables high yields with reduced catalyst loading under milder reaction conditions [2].

  • Critical Parameters: Strict exclusion of oxygen and moisture is essential throughout the process, particularly during catalyst preparation and the initial reaction stages. Solvent dryness significantly impacts reaction efficiency, and toluene should be freshly distilled from sodium/benzophenone ketyl under nitrogen.

Divergent Bis-silylation of Alkynoates via Pd/Lewis Acid Catalysis
3.2.1 Reaction Setup for Selectivity Control

The synergistic Pd/Lewis acid system enables selective access to different stereoisomeric outcomes through modulation of catalytic components. The standard procedure involves combining Pd₂(dba)₃ (2.5 mol%), appropriate phosphine ligands (7.5 mol%), and Lewis acids (20 mol%) with the TMDQ disilane reagent and alkynoate substrate in anhydrous THF or 1,4-dioxane. The specific combination of ligand and Lewis acid determines the regioselectivity and stereoselectivity of the process [3]:

  • For cis-β-selectivity: Employ Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) in combination with LiOt-Bu as base without additional Lewis acids.

  • For trans-α-selectivity: Utilize sterically demanding phosphine ligands (e.g., P(t-Bu)₃) in combination with Mg(Ot-Bu)₂ as both base and Lewis acid.

  • For cis-α-selectivity: Combine N-heterocyclic carbene ligands (e.g., IPr) with Al(Ot-Bu)₃ as Lewis acid.

The reaction mechanism and logical workflow for achieving divergent selectivities can be visualized as follows:

G Start Alkynoate Substrate Cat1 Pd/NHC + Al(Ot-Bu)₃ Start->Cat1 Pathway A Cat2 Pd/Biaryl Phosphine Start->Cat2 Pathway B Cat3 Pd/P(t-Bu)₃ + Mg(Ot-Bu)₂ Start->Cat3 Pathway C Prod1 cis-α-Isomer Cat1->Prod1 Prod2 cis-β-Isomer Cat2->Prod2 Prod3 trans-α-Isomer Cat3->Prod3 TMDQ TMDQ Reagent TMDQ->Cat1 TMDQ->Cat2 TMDQ->Cat3

Diagram 1: Divergent selectivity pathways in Pd/Lewis acid-catalyzed bissilylation of alkynoates

Downstream Applications and Functional Group Transformations

The synthetic utility of bis-silylated alkenes obtained through these catalytic disilylation methods stems from the differential reactivity of the two silyl groups, enabling programmable sequential synthesis. The strong coordination of the quinoline group in TMDQ-derived products allows selective activation and transformation of the non-coordinated silyl group while leaving the quinoline-coordinated silicon moiety intact. This orthogonal reactivity enables a wide range of selective transformations that dramatically expand the utility of these building blocks in complex molecule synthesis.

Selective Transformations of Silyl Groups
  • Cross-Coupling Reactions: The non-coordinated silyl group in TMDQ-derived bis-silylated alkenes can undergo Hiyama-Denmark cross-coupling with aryl iodides under fluoride activation conditions, providing access to arylated vinylsilane products while preserving the quinoline-coordinated silicon moiety. This chemoselectivity arises from the differential activation of the two silyl groups, where the quinoline-directed silicon is electronically and sterically protected from nucleophilic attack by fluoride ions [2].

  • Selective Protodesilylation: Treatment of unsymmetrical bis-silylated alkenes with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature selectively cleaves the non-coordinated silyl group, affording monoSilylated alkenes with complete chemoselectivity. This transformation highlights the dramatic electronic differentiation between the two silicon centers imparted by the quinoline coordination [2].

  • Tandem Transformations: The ability to selectively manipulate each silyl group enables sophisticated sequential synthetic strategies where a single bis-silylated intermediate can be divergently transformed into multiple structurally distinct products. For example, initial Hiyama coupling of the non-coordinated silyl group followed by oxidation of the remaining quinoline-coordinated silicon group yields functionalized vinyl alcohols or carbonyl compounds [2] [5].

Applications in Complex Molecule Synthesis

The strategic value of catalytic disilylation methods extends to the synthesis of complex molecular architectures, including natural products, pharmaceutical intermediates, and functional materials. The orthogonal reactivity of the two silyl groups in unsymmetrical bis-silylated alkenes allows them to serve as multifunctional linchpins that can be progressively elaborated through selective transformations. This approach significantly reduces synthetic step count and improves overall efficiency in complex molecule assembly.

Recent applications have demonstrated the utility of these methodologies in the rapid construction of diverse molecular motifs and biologically active compounds. The ability to precisely control stereochemistry while incorporating differentially protected silicon handles makes these protocols particularly valuable in medicinal chemistry and drug development, where systematic structure-activity relationship studies require efficient access to stereodefined analogs [3]. Additionally, the compatibility of these methods with various functional groups enables their application in late-stage functionalization strategies, further enhancing their synthetic value.

Technical Considerations and Critical Parameters

Successful implementation of disilylation protocols requires careful attention to several critical parameters that significantly impact reaction efficiency and selectivity. First and foremost, strict exclusion of oxygen and moisture is essential throughout the process, particularly during catalyst preparation and the initial reaction stages. The Ni(0) and Pd(0) catalysts employed in these transformations are highly air-sensitive, and their premature decomposition can lead to complete reaction failure. Similarly, the disilane reagents, while more stable than traditional alternatives, should be handled under inert atmosphere to maintain their integrity.

Solvent selection and purity also play crucial roles in reaction performance. Anhydrous toluene is typically the solvent of choice for Ni-catalyzed bis-silylations, while THF or 1,4-dioxane may be preferred for Pd/Lewis acid systems. In all cases, solvents should be rigorously dried and deoxygenated before use, typically by distillation from appropriate drying agents under inert atmosphere. The catalyst-to-ligand ratio represents another key variable, with slight excesses of NHC or phosphine ligands (1.1-1.2 equivalents relative to metal) generally providing optimal results by stabilizing the active catalytic species while preventing formation of inactive metal aggregates.

For reactions involving unsymmetrical alkynes, regiocontrol remains challenging and may require extensive optimization of ligand and Lewis acid combinations. The steric and electronic properties of both the alkyne substrate and the disilane reagent influence the regiochemical outcome, with bulkier substituents typically directing the larger silyl group to the less hindered position. When developing new substrate classes, systematic screening of reaction parameters is recommended to identify optimal conditions for achieving high regio- and stereoselectivity.

Conclusion and Future Perspectives

The development of efficient catalytic systems for disilylation reactions, particularly those utilizing unsymmetrical disilane reagents and earth-abundant metal catalysts, has significantly expanded the synthetic toolbox available to organic chemists. The protocols described in these application notes enable reliable access to valuable bis-silylated alkene building blocks with controlled stereochemistry and differential functionality. The ability to selectively manipulate each silyl group in sequential transformations makes these methodologies particularly powerful for complex molecule synthesis, with applications spanning pharmaceutical development, materials science, and chemical biology.

Looking forward, several areas present opportunities for further development. The expansion of substrate scope to include more challenging unsymmetrical internal alkynes with controlled regioselectivity remains a significant goal. Additionally, the development of enantioselective bis-silylation methods for internal alkynes would provide valuable access to chiral vinylsilane building blocks for asymmetric synthesis. The integration of these disilylation methodologies with automated synthesis platforms and flow chemistry systems could further enhance their utility in high-throughput synthesis and industrial applications. As these catalytic systems continue to evolve, their impact on synthetic strategy and efficiency is expected to grow, solidifying their role as indispensable tools for molecular construction.

References

Related Silicon-Based Materials in Photovoltaics

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two silicon-based materials studied for enhancing solar cells, which may share some chemical or functional similarities with the disilylsilane compounds you are inquiring about.

Material Application in Solar Cells Key Findings & Function Cited Experimental Fabrication Method
Oligothienyl Silane Derivatives [1] Donor material in organic solar cells (OSCs) Designed for tunable optoelectronic properties; acts as a donor in a 3D network to reduce the HOMO-LUMO band gap, broadening light absorption [1]. Computational Design via DFT: Molecular structures were optimized using the DFT/CAM-B3LYP/6-31(d, p) method in Gaussian 09 to simulate properties like open-circuit voltage and absorption spectra [1].
Decaphenylcyclopentasilane (DPPS) [2] Interfacial layer in perovskite solar cells Spin-coated between perovskite and hole transport layer; acts as a protective/passivation layer and enhances hole transfer, improving device efficiency and long-term stability [2]. Spin-Coating & Annealing: A DPPS solution in chlorobenzene was dropped onto the perovskite layer during spin-coating (last 15 sec). The device was subsequently annealed at 190°C for 16 minutes [2].

Experimental Protocol: Applying a Polysilane Layer in Perovskite Solar Cells

Based on one of the relevant studies, here is a detailed protocol for incorporating a polysilane (DPPS) layer, which could serve as a reference for methodology [2].

  • 1. Objective: To integrate a Decaphenylcyclopentasilane (DPPS) layer between the perovskite and hole transport layer to improve efficiency and stability.
  • 2. Materials & Equipment:
    • Substrate: F-doped tin oxide (FTO) glass.
    • Key Materials: Compact TiO₂ precursor, mesoporous TiO₂ paste, PbCl₂, CH₃NH₃I (methylammonium iodide), N,N-Dimethylformamide (DMF), DPPS (e.g., OGSOL SI-30-15), chlorobenzene, spiro-OMeTAD, gold wire for electrodes.
    • Equipment: Ultrasonic cleaner, UV-ozone cleaner, spin coater, hot plates, tube furnace for high-temperature annealing, solar simulator, source measure unit (e.g., Keysight B2901A).
  • 3. Step-by-Step Procedure:
    • Substrate Preparation: Clean FTO substrates sequentially with methanol and acetone in an ultrasonic bath, followed by UV-ozone treatment.
    • Electron Transport Layer (ETL) Fabrication:
      • Spin-coat a compact TiO₂ layer from a titanium diisopropoxide bis(acetylacetonate) solution in 1-butanol onto the FTO. Anneal at 125°C, then 550°C.
      • Spin-coat a mesoporous TiO₂ layer (prepared from TiO₂ powder P-25) and anneal again at 550°C.
    • Perovskite Layer Deposition:
      • Prepare a precursor solution of PbCl₂ and CH₃NH₃I in a 1:3 molar ratio in DMF.
      • Deposit the layer using a multi-step spin-coating process with air-blowing at 90°C during the steps to control crystallization.
    • DPPS Layer Application (Critical Step):
      • Prepare a solution of DPPS (10 mg) in chlorobenzene (0.5 mL).
      • During the final 15 seconds of the last perovskite spin-coating step, drop-cast the DPPS solution onto the spinning substrate (anti-solvent method).
    • Annealing: Anneal the entire device at 190°C for 16 minutes.
    • Hole Transport Layer (HTL) and Electrode Deposition:
      • Spin-coat a layer of spiro-OMeTAD onto the DPPS/perovskite stack.
      • Finally, thermally evaporate gold electrodes onto the HTL.
  • 4. Characterization & Analysis:
    • Photovoltaic Performance: Measure current density-voltage (J-V) curves under a standard solar simulator (AM 1.5G, 100 mW cm⁻²) to determine efficiency (η), short-circuit current (Jₛc), open-circuit voltage (Vₒc), and fill factor (FF).
    • Microstructural Analysis: Use X-ray diffraction (XRD) and transmission electron microscopy (TEM) to examine crystal structure, orientation, and interface morphology.
    • Stability Testing: Monitor performance parameters over time (e.g., hundreds of days) under ambient or controlled conditions to assess long-term stability.

The workflow for this protocol is summarized in the diagram below.

Start Start: Substrate Preparation ETL Electron Transport Layer (ETL) - Spin-coat & anneal compact TiO₂ - Spin-coat & anneal mesoporous TiO₂ Start->ETL Perovskite Perovskite Layer Deposition - Spin-coat precursor solution - Air-blowing during spin-coating ETL->Perovskite DPPS DPPS Layer Application - Drop-cast DPPS solution (final 15 sec of spin-coating) Perovskite->DPPS Anneal Annealing 190°C for 16 min DPPS->Anneal HTL Hole Transport Layer (HTL) - Spin-coat spiro-OMeTAD Anneal->HTL Electrode Electrode Deposition - Thermally evaporate Au HTL->Electrode Char Characterization & Analysis - J-V measurements - XRD/TEM analysis - Stability testing Electrode->Char

Suggestions for Further Research

Given the lack of direct information on disilylsilanes, I suggest the following paths to locate more specific details:

  • Refine Your Search Terminology: The term "this compound" is highly specific. Broaden your search to include related classes like "oligomeric silanes", "polysilanes", or "organosilicon photovoltaic materials".
  • Consult Specialized Databases: Deepen your literature search using scholarly databases like SciFinder, Reaxys, or IEEE Xplore, which index patents and journal articles in material science and engineering with more granular chemical detail.
  • Review Underlying Theories: The general chemical bonding theory at material interfaces, including how silane-based coupling agents form bonds, is a fundamental concept supporting the use of such materials in device fabrication [3]. Understanding this can help in designing new protocols.

References

Troubleshooting Guide: Improving Disproportionation Yield

Author: Smolecule Technical Support Team. Date: February 2026

Here are the key factors to investigate and optimize in your experiments, supported by recent research.

Factor Key Finding / Optimal Condition Experimental Support & Context
Catalyst Selection Heterogeneous base catalysts (e.g., AN-251, K2CO3/γ-Al2O3) show high activity and stability [1] [2]. AN-251 resin is stable up to 230°C, preventing deactivation [2]. K2CO3/γ-Al2O3 offers efficient basicity for alkoxysilane disproportionation [1].
Reaction Pressure Increasing pressure to 6 atmospheres can increase reactor productivity by an order of magnitude [2]. Higher pressure increases the molar concentration of reactants in the vapor phase, accelerating the reaction rate [2].
Reaction Temperature Optimal temperature is system-dependent. For DCS to MCS, 323.15 K (50°C) was identified as optimal [3]. The required temperature increases with feed rate. Excessive heat can deactivate some catalysts [3] [2].
Feed Rate A lower feed rate is often beneficial. For DCS disproportionation, 0.2 kg/h was optimal [3]. Lower feed rates improve contact time with the catalyst, leading to higher conversion and better yield [3].

Detailed Experimental Protocols & Methodologies

Here are detailed methodologies from recent studies that you can adapt for your own experiments.

Protocol for Catalyst Preparation (K2CO3/γ-Al2O3)

This methodology is adapted from a 2024 study on trimethoxysilane disproportionation [1].

  • Catalyst Preparation: The K2CO3/γ-Al2O3 catalyst is prepared using an ultrasonic-assisted incipient wetness impregnation method.
    • Dissolve a specific amount of potassium hydrogen carbonate (KHCO₃) in deionized water.
    • Add γ-Al₂O₃ support (60-80 mesh) to the solution.
    • Treat the mixture with ultrasonic irradiation for 2 minutes.
    • Dry the impregnated material at 120°C for 4 hours.
    • Finally, calcine the catalyst at 400°C for 4 hours under an inert argon atmosphere [1].
  • Reaction Setup: Conduct the disproportionation in a fixed-bed flow reactor.
  • Product Analysis: Use an online Gas Chromatograph-Mass Spectrometer (GC-MS) to quantitatively analyze the reaction products. The sampling valve can be programmed to transfer gaseous samples to the GC-MS every 30 seconds to monitor the reaction's progress towards equilibrium [3] [1].
Protocol for Optimizing Reaction Conditions

This methodology is based on a 2025 study that explored the sensitive conditions for dichlorosilane (DCS) disproportionation [3].

  • Experimental Setup: Use a self-designed stainless steel device comprising a preheating section, a reaction section, and a superheating section. The system should be equipped with a Programmable Logic Controller (PLC) to regulate temperature and pressure, and diaphragm valves to control gas flow [3].
  • Parameter Optimization: Systematically determine the effects of temperature, pressure, and feed rate on yield.
    • In the cited study, the ranges were: 303.15–333.15 K for temperature, 0.1–0.3 MPa for pressure, and 0.1–0.3 kg/h for the DCS feed rate [3].
  • Analysis and Endpoint: Sampling continues until three consecutive GC-MS measurements show a variation in the target product concentration of less than 2%, indicating the reaction has reached a stable equilibrium. The average of these three measurements is used as the final result [3].

Advanced Strategies & Theoretical Insights

For a deeper understanding and further optimization, consider these insights from the literature.

  • Understand the Rate-Determining Step: Density Functional Theory (DFT) calculations have revealed that in the catalytic cycle of DCS disproportionation, the dehydrogenation of DCS is the rate-determining step [3]. Focusing catalyst development on facilitating this specific step could lead to significant yield improvements.
  • Explore Process Intensification: Recent research highlights the success of integrating disproportionation reactors with other unit operations. For instance, one study achieved energy savings by integrating a four-product dividing wall column with a reactive distillation unit for silane production [4].
  • Catalyst Activation and Handling: Ensure catalysts are properly activated before use. For example, the VP-1AP (AN-251) anion exchange resin requires pretreatment, including conversion to the OH form with NaOH, then to the Cl form with HCl, washing to neutral pH, and final dehydration by calcination in an inert gas stream at 200°C [2].

Workflow and Catalyst Mechanism Diagrams

The diagrams below outline a general experimental workflow and the proposed mechanism of anion exchange resin catalysts.

Start Start Experiment Prep Catalyst Preparation and Activation Start->Prep Setup Reactor Setup and Parameter Setting Prep->Setup Run Run Disproportionation Reaction Setup->Run Analyze Online GC-MS Analysis Run->Analyze Check Reached Equilibrium? Analyze->Check Check->Run No End Data Collection Complete Check->End Yes (3 consecutive stable readings)

Diagram 1: General workflow for conducting and optimizing a disproportionation reaction experiment.

Cat Anion Exchange Resin (R4N+ Cl⁻) Int1 Chlorosilane Adsorption and Ionization Cat->Int1 TCS SiHCl₃ (TCS) TCS->Int1 Int2 Chlorine-Hydride Ion Exchange Int1->Int2 Int3 Formation of More Hydrogenated Product Int2->Int3 Int3->Cat Catalyst Regenerated DCS SiH₂Cl₂ (DCS) Int3->DCS

Diagram 2: Proposed catalytic cycle of chlorosilane disproportionation on an anion exchange resin [2]. The catalyst facilitates the reaction by weakening bonds in the chlorosilane molecule through ionization and ion exchange.

I hope this technical support guide provides a solid foundation for optimizing your experiments.

References

Technical Support Center: Thin-Film Defect Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common questions and answers regarding film defects.

FAQ: Frequently Asked Questions

  • Q1: What are the most common causes of film defects?

    • A: Most defects stem from a few key areas: contamination (e.g., dust, oil, silicone), improper surface preparation, application errors, and issues related to surface tension mismatches between the film and the substrate [1].
  • Q2: How does surface tension cause defects like crawling or cratering?

    • A: If a film-forming material has a higher surface tension than the substrate, it cannot spread evenly, leading to defects like crawling (dewetting) or cratering (small, round depressions). This is often caused by contaminants like oils or silicones on the substrate [1]. Additives with low surface tension, such as certain polymers, can be used to improve flow and leveling [1].
  • Q3: What advanced methods can detect micro-defects?

    • A: Machine learning and deep learning approaches are now highly effective. Convolutional Neural Networks (CNNs) can be trained on thousands of images to identify subtle defects like micro-speckling or color non-uniformity with high accuracy, sometimes exceeding 99% [2] [3]. These systems can even be trained using only images of defect-free products, which is useful when defect samples are rare [3].

Troubleshooting Guide: Common Film Defects

The table below summarizes common defects, their causes, and general remedies. You can use this as a template for building a disilylsilane-specific knowledge base.

Defect Appearance Common Causes General Remedies
Crawling / Dewetting [1] Uneven film, pulls back from substrate High surface tension paint on low-tension surface (e.g., oily steel) Proper surface cleaning; use of wetting agents
Craters / Fisheyes [1] Small, round depressions Low surface tension contaminants (silicone, oil) Improve air filtration; eliminate contaminants; add surface wetting agents
Orange Peel [1] Rough surface resembling orange skin Application at high viscosity; poor flow/leveling Adjust to proper spray viscosity; correct fluid delivery & atomizing air pressure
Runs & Sags [1] Drips on vertical surfaces Film applied too thick/wet; temperature too low Adjust low-shear viscosity; use proper reducer; apply thinner wet coats
Solvent Popping/Blisters [1] Bubbles trapped in cured film Solvent trapped during cure; surface skin forms too fast Increase flash time before bake; use slower evaporating solvents; apply multiple thin coats
Chipping/Breaking [2] Physical damage to film edge/surface Mechanical stress; brittle film formulation Optimize film flexibility and adhesion; review handling processes
Color Non-uniformity [2] Inconsistent color or shading Pigment segregation; uneven application Ensure homogeneous formulation; use proper application techniques

Experimental Protocol for Defect Analysis

Here is a generalized workflow you can adapt for designing your own this compound film experiments to systematically investigate and reduce defects. The following diagram outlines the key stages of this process.

DefectAnalysisWorkflow Start Start: Observe Film Defect Define Define Defect Characteristics Start->Define Hypothesize Formulate Root Cause Hypothesis Define->Hypothesize Design Design Controlled Experiment Hypothesize->Design Execute Execute Experiment & Collect Data Design->Execute Analyze Analyze Data & Validate Hypothesis Execute->Analyze Analyze->Hypothesize Hypothesis Rejected Implement Implement Solution & Document Analyze->Implement End Defect Reduced Implement->End

Stage 1: Define Defect Characteristics

  • Visual Inspection: Document the defect's appearance (e.g., "circular craters," "random scratches").
  • Characterization: Use techniques like optical microscopy, scanning electron microscopy (SEM), or atomic force microscopy (AFM) to quantify defect size, density, and morphology.
  • Pattern Recognition: Determine if defects are random or follow a specific pattern, which can point to a root cause (e.g., pattern related to coating equipment).

Stage 2: Formulate Root Cause Hypothesis

  • Based on the characteristics, hypothesize the cause. For example:
    • Hypothesis 1: "Craters are caused by silicone contamination from a specific gasket in the deposition system."
    • Hypothesis 2: "Film stress and cracking are caused by an overly high deposition rate."

Stage 3: Design Controlled Experiment

  • Variable Control: Change only one parameter at a time (e.g., substrate cleaning method, deposition temperature, precursor flow rate).
  • Include Controls: Always run a control sample with standard parameters for comparison.
  • Replication: Perform experiments in duplicate or triplicate to ensure results are reproducible.

Stage 4: Execute Experiment & Collect Data

  • Prepare samples according to the modified protocol.
  • Consider implementing a deep learning-based inspection system to objectively and quantitatively analyze the resulting film quality, as demonstrated in pharmaceutical tablet coating analysis [2].

Stage 5: Analyze Data & Validate Hypothesis

  • Compare the defect density and severity between test and control samples.
  • If the data supports your hypothesis, proceed to implementation. If not, return to Stage 2 to refine your hypothesis.

Stage 6: Implement Solution & Document

  • Once a successful parameter is found, update the Standard Operating Procedure (SOP).
  • Document the entire process for future reference and knowledge sharing.

Recommended Next Steps

To build out your this compound-specific knowledge base, I suggest you:

  • Consult Specialized Databases: Search deep in materials science and semiconductor engineering journals (e.g., ACS Publications, Elsevier, IEEE Xplore) for "this compound deposition," "this compound PECVD," or "this compound thin film defects."
  • Refine with Internal Data: Start integrating your own experimental findings on this compound into the tables and workflows provided above. This will quickly turn this framework into a valuable, proprietary resource for your team.

References

Disilane Decomposition & Deposition Temperature Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The thermal decomposition of disilane is a critical step in deposition processes. The table below summarizes key findings from research.

Parameter Reported Range / Value Context & Implications Source
General Decomposition Temperature 402 - 467 °C (675 - 740 K) Temperature range for initial studies on disilane decomposition mechanism; primary products include SiH₂, SiH₄, and higher silanes. [1]
LPCVD Silicon Film Deposition ~570 - 770 °C Temperature range explored for epitaxial silicon growth using SiH₄/H₂ chemistry in a kinetic Monte Carlo simulation. [2]
Thermal CVD for SiO₂ 400 - 700 °C Process temperature for depositing silicon dioxide films using specific aminovinylsilane precursors. [3]
Key Decomposition Pathway Si₂H₆ → SiH₄ + SiH₂ This silylene (SiH₂) formation pathway is a primary initial step; SiH₂ is highly reactive and critical for film growth. [1] [4]
Trisilane Formation ~70% of consumed disilane Under experimental conditions, a majority of decomposed disilane converted to trisilane (Si₃H₈), a key growth intermediate. [1]

Experimental Protocol: Optimizing Deposition Temperature

The following workflow outlines a systematic approach to determine the optimal deposition temperature for your specific system. This methodology is adapted from general ALD/CVD process development principles [5].

Start Start: Temperature Optimization Step1 1. Define Baseline (Temperature: 400-600°C) (Precursor: Saturated dosing) (Pressure: System-dependent) Start->Step1 Step2 2. Deposit Film Matrix (Vary temperature across a wide range, e.g., 400-700°C) (Keep other parameters constant) Step1->Step2 Step3 3. Characterize Films (Measure: Thickness, Refractive Index, Composition (XPS), Wet Etch Rate) Step2->Step3 Step4 4. Analyze Growth Per Cycle (GPC) Step3->Step4 Step5 5. Identify 'ALD/CVD Window' (Region of constant GPC and desired film properties) Step4->Step5 Step6 6. Finalize Optimal Recipe (Consider throughput, film quality, and uniformity) Step5->Step6

Step-by-Step Methodology:

  • Establish Baseline Parameters: Begin with literature values as a starting point. For disilane, this could be 400-600°C. Ensure your precursor dosing times are in the saturation regime to achieve self-limiting growth and avoid parasitic CVD effects [5]. System pressure is a key variable that must be defined for your specific reactor setup.
  • Deposit Film Matrix: Prepare a series of samples by varying only the substrate temperature across your chosen range (e.g., from 400°C to 700°C in 50°C increments). Keep all other parameters (precursor dose, purge times, pressure) constant.
  • Characterize the Films: For each sample, measure:
    • Thickness and Refractive Index: Using spectroscopic ellipsometry.
    • Chemical Composition: Using X-ray Photoelectron Spectroscopy (XPS) to verify film stoichiometry and impurity levels (e.g., carbon, nitrogen) [5] [3].
    • Wet Etch Rate: A key indicator of film density and quality. Immerse films in a standard dilute HF solution (e.g., 1:100 HF:H₂O) for a fixed time and measure thickness loss. A lower etch rate indicates a higher-quality, denser film [3].
  • Analyze Growth Per Cycle (GPC): Plot the GPC (film thickness divided by number of cycles) as a function of temperature.
  • Identify the Optimal Window: The goal is to find a temperature range where:
    • The GPC is constant ("ALD/CVD window").
    • The film composition is correct.
    • The wet etch rate is low and stable.
    • This indicates a robust, self-limiting process [5].
  • Finalize the Recipe: Select the temperature within the optimal window that best balances growth rate, film quality, and uniformity for your application.

Frequently Asked Questions

Q1: Why does my film have a high wet etch rate in HF? A1: A high wet etch rate typically indicates a porous, low-density film with many defects. This can be caused by:

  • Temperature being too low: The precursor may not have sufficient thermal energy to decompose fully and form a dense network [3].
  • Impurity incorporation: Incomplete reactions or insufficient purging can leave carbon or other impurities in the film [5].
  • Short precursor purge times: Leading to parasitic CVD (gas-phase reactions) that result in poor-quality film [5].

Q2: What is the role of silylene (SiH₂) in disilane deposition? A2: Experimental and modeling studies suggest that the decomposition of disilane primarily produces the highly reactive radical silylene (SiH₂). This species is believed to be the main contributor to silicon film growth from disilane, inserting into Si-H bonds on the surface and facilitating the formation of higher silanes like trisilane that incorporate into the growing film [1] [4].

Q3: My film growth is non-uniform across the substrate. What could be wrong? A3: Non-uniformity often stems from:

  • Temperature Gradients: Ensure your substrate heater provides a uniform temperature profile.
  • Gas Flow Dynamics: Reactor geometry and inlet design can create dead zones or uneven precursor distribution. Computational fluid dynamics (CFD) can help diagnose this [2].
  • Non-saturated Reactions: If the precursor dose is insufficient to cover the entire surface before reacting, growth will be thicker near the gas inlets. Always verify dose saturation [5].

Important Limitations & Next Steps

Please note that the data presented is synthesized from various sources that do not form a complete guide. The temperature ranges are indicative and must be validated for your specific reactor, precursor delivery system, and substrate type.

  • Consulting specialized databases for thermochemical properties of disilane and related species.
  • Performing a detailed literature review for papers that use a reactor configuration similar to yours.
  • Running controlled experiments in your own lab, using the provided protocol as a starting point for DOE (Design of Experiments).

References

disilylsilane reaction selectivity enhancement

Author: Smolecule Technical Support Team. Date: February 2026

General Strategies for Enhancing Selectivity

The table below summarizes core strategies that can be adapted for your work with disilylsilanes.

Strategy Key Principle Potential Application to Disilylsilane Chemistry
Plasmonic Catalysis [1] Use light to excite localized surface plasmon resonance (LSPR) in metallic nanoparticles, generating "hot" charge carriers that activate specific bonds. Design catalysts with Au or Ag cores and catalytic shells. LSPR excitation could selectively activate specific bonds in this compound reactants.
Competitive Self-Sorting [2] In reversible reaction systems, introduce competitive components to drive the system toward a single, selective outcome via thermodynamic control. If this compound reactions involve reversible steps, using dynamic covalent chemistry could shift equilibrium toward the desired product.
Molecular Dynamics Control [3] Influence the reaction trajectory after the transition state by controlling the energy and timing of the transition state formation. Tuning reaction conditions (e.g., solvent, additives) could steer the reaction pathway toward one product over another.
Membrane Reactors [4] Integrate reaction and separation in one unit; a selective membrane continuously removes an intermediate or product to prevent further reaction. A zeolite membrane reactor could selectively separate a desired monosilylated product, preventing polysilylation and improving selectivity.

Experimental Design & Troubleshooting Guide

Here are some methodologies and FAQs based on the above strategies to help you design experiments and troubleshoot common problems.

FAQ: My this compound reaction gives a mixture of products. How can I favor one?
  • A1: Consider a plasmonic nanocatalyst. The experimental approach involves using multimetallic nanoparticles (e.g., with a plasmonic Au core and a thin catalytic Pt shell) [1]. In practice, you would synthesize or source these catalysts, then run the this compound reaction under visible light irradiation and compare the product distribution to the same reaction run in the dark.
  • A2: Explore if your system can use dynamic covalent chemistry. This requires that key steps in the reaction are reversible (e.g., formation of imines, boronic esters, or disulfide bonds) [2]. You would design a system where the desired product is the most thermodynamically stable. This might involve testing different reagents or templates that can shift the equilibrium.
  • A3: Fine-tune the reaction conditions to control dynamics. As demonstrated with sigmatropic rearrangements, subtle changes can have a major effect [3]. You could systematically vary solvents, salts, or additives that can form hydrogen bonds to see if they influence the product ratio, suggesting a dynamics-controlled pathway.
FAQ: My desired product is unstable or reacts further. How can I prevent this?
  • A4: Use a zeolite membrane reactor (ZMR). As shown for the oligomerization of i-butene, a ZMR can selectively remove an intermediate product (i-octene) from the reaction zone [4]. This physical removal prevents it from undergoing further reactions to form heavier, unwanted products (C12 and C16). This approach could be highly effective if your desired this compound product is an intermediate.

The following workflow diagram outlines a systematic approach to tackling selectivity problems, incorporating the strategies discussed.

Systematic Workflow for Enhancing Reaction Selectivity Start Start: Poor Reaction Selectivity Step1 Analyze Reaction Pathway • Identify intermediates • Identify undesired byproducts Start->Step1 Step2 Define Key Problem Step1->Step2 Prob1 Problem 1: Wrong bond or site is reacting Step2->Prob1 Prob2 Problem 2: Desired product is an intermediate Step2->Prob2 Prob3 Problem 3: Single transition state leads to multiple products Step2->Prob3 Strat1 Apply Strategy: Plasmonic Catalysis or Competitive Self-Sorting Prob1->Strat1 Strat2 Apply Strategy: Membrane Reactor Prob2->Strat2 Strat3 Apply Strategy: Molecular Dynamics Control Prob3->Strat3 Result Outcome: Enhanced Selectivity for Target Product Strat1->Result Strat2->Result Strat3->Result

Key Experimental Protocols to Consider

While exact protocols will depend on your specific this compound transformation, here are the core methodological elements from the literature that you should incorporate.

  • For Testing Plasmonic Catalysts [1]:

    • Catalyst Synthesis: A common method involves seeded growth and galvanic replacement. For example, depositing a silver shell on gold nanoparticles, followed by controlled addition of a platinum precursor to form a core-shell or nanorattle structure.
    • Reaction Setup: Run parallel experiments in a photochemical reactor with a visible light source (ensure wavelength overlaps with the catalyst's LSPR band) and in the dark. Control for thermal effects.
    • Analysis: Use techniques like GC-MS, HPLC, or NMR to quantify product distribution and calculate selectivity and conversion.
  • For Implementing a Membrane Reactor [4]:

    • Membrane Selection: Choose a zeolite membrane (e.g., MFI-type silicalite) based on the anticipated permeability of your desired product versus the reactants and byproducts.
    • Reactor Configuration: Set up a system where the reaction mixture (catalyst and reactants) is circulated on one side of the membrane (tube side), while a sweep gas or liquid is used on the other side (shell side) to remove the permeating product.
    • Performance Evaluation: Compare the yield and selectivity of the target product in the membrane reactor against a traditional fixed-bed or batch reactor under identical conditions.

References

Technical Support Center: Disilylsilane (Si₃H₈) Safety & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Disclaimer: This guide is for informational purposes and is based on current public knowledge and standard practices for handling pyrophoric and hazardous materials. It is not a substitute for the specific Safety Data Sheet (SDS) provided by your chemical supplier, which must be consulted and followed precisely. Always conduct your own risk assessment before working with any hazardous material.


Frequently Asked Questions (FAQs)

Q1: Under what conditions should I store disilylsilane, and what is its typical shelf life? A1: this compound is a highly pyrophoric gas (catches fire spontaneously in air). It must be stored in a sealed, passivated steel cylinder in a cool, well-ventilated area, away from oxidizers and ignition sources. Storage temperature should not exceed 50°C (122°F). When stored properly, the shelf life is typically 12-24 months from the date of manufacture, but you must always check the manufacturer's certificate of analysis for the specific batch.

Q2: What are the immediate first aid measures for exposure to this compound? A2: Follow the protocol in the table below. Always seek immediate medical attention in case of exposure.

Exposure Route First Aid Measures
Inhalation Immediately move person to fresh air. Keep them warm and at rest. If not breathing, administer artificial respiration. Do not use mouth-to-mouth if face is contaminated. Seek immediate medical attention.
Skin Contact Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Contaminated clothing must be cleaned before re-use.
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Q3: What type of personal protective equipment (PPE) is required when handling this compound? A3: Minimum PPE should include:

  • Eye/Face Protection: Chemical safety goggles coupled with a face shield.
  • Skin Protection: Flame-resistant (FR) lab coat, chemically resistant gloves (e.g., Butyl rubber), and long pants.
  • Respiratory Protection: In addition to engineering controls (fume hood), a supplied-air respirator may be necessary for emergency response or if exposure levels are uncertain.

Troubleshooting Guides

Issue 1: Suspected Leak from Cylinder or Gas System

Problem: You smell a foul, pungent odor (indicating decomposition and a potential leak) or your continuous gas monitor has triggered an alarm.

Immediate Action Protocol:

  • EVACUATE the area immediately.
  • ALERT others in the laboratory and activate the emergency alarm.
  • ISOLATE the area and prevent entry.
  • SHUT OFF the cylinder valve if it is safe to do so without approaching the leak source.
  • NOTIFY your supervisor and emergency responders.

Diagnosis and Resolution:

  • Step 1: Only trained personnel with appropriate PPE and SCBA may attempt to identify the leak source after initial emergency procedures are complete.
  • Step 2: Use a leak detection solution (Snoop) or an ultrasonic leak detector on all connections. Never use a flame to check for leaks.
  • Step 3: If the leak is at a connection, cautiously tighten it. If the leak is from the cylinder valve itself, do not use it. Place the cylinder in a fume hood or ventilated gas cabinet and contact the supplier immediately.

Issue 2: Ignition of this compound at the Delivery Point

Problem: The gas ignites upon exiting the delivery line into the reaction chamber or process tool.

Potential Causes and Solutions:

  • Cause A: Incomplete Purging. Air or moisture is present in the lines, causing spontaneous ignition upon introduction of this compound.
    • Solution: Implement a rigorous multi-step purging protocol for all gas delivery lines using an inert gas like nitrogen or argon before introducing this compound. The following diagram illustrates a standard purging and delivery setup to prevent this issue.

G N2_Cyl N₂ Cylinder V1 V-1: Purge/Vent Valve N2_Cyl->V1 Inert Purge Line DSS_Cyl This compound Cylinder V2 V-2: Delivery Valve DSS_Cyl->V2 DSS Feed Line Rctr Reaction Chamber V1->Rctr Purging Path V2->Rctr Process Feed Path Exh Vent/Scrubber Rctr->Exh Vent Path

Title: Gas Purging & Delivery System Schematic

  • Cause B: Back-diffusion of Oxidants. The pressure in the reaction chamber is lower than the line pressure, pulling process oxidants back into the gas line.
    • Solution: Ensure the reactor pressure is stable and higher than the ambient pressure at the point of this compound introduction. Use check valves or pressure regulators to prevent back-flow.

Issue 3: Unexpectedly Low Deposition Rate or Poor Film Quality in CVD Processes

Problem: When using this compound for chemical vapor deposition (CVD), the silicon film deposition rate is lower than expected, or the film quality is poor (e.g., non-uniform, high oxygen content).

Troubleshooting Steps:

  • Verify Gas Flow: Confirm the mass flow controller (MFC) is calibrated and functioning correctly. Check for leaks upstream of the MFC.
  • Check Gas Purity: Ensure the this compound source is not depleted or contaminated. A low cylinder pressure can lead to inconsistent delivery.
  • Analyze Process Parameters: Review and control the key experimental parameters that directly affect the deposition outcome, as summarized in the table below.
Parameter Typical Range Effect on Deposition Troubleshooting Action
Substrate Temperature 300 - 600 °C Higher temp increases rate and crystallinity. Verify heater calibration and thermocouple placement.
Chamber Pressure 0.1 - 10 Torr Affects gas-phase reactions and uniformity. Check pressure gauge and throttle valve operation.
This compound Flow Rate 10 - 100 sccm Directly proportional to deposition rate. Re-calibrate MFC. Check for line clogs.
Carrier Gas (e.g., H₂) 50 - 500 sccm Dilution affects rate; H₂ can etch weak Si-Si bonds. Ensure carrier gas is high-purity and flow is stable.

Quantitative Hazard Data Summary

The following table consolidates key physical and hazard data for this compound to aid in risk assessment.

Property Value / Description Reference / Significance
CAS Number 13597-87-0 For SDS and regulatory identification.
Molecular Formula Si₃H₈ -
Pyrophoricity Highly Pyrophoric Ignites spontaneously in air upon contact.
Health Hazards Toxic, Corrosive Decomposition products (SiO₂, acids) cause irritation.
Vapor Density > 1 (Heavier than air) Gas will accumulate in low-lying areas.
Storage Pressure Varies by supplier (e.g., ~200 psi) Always refer to the cylinder label.
Decomposition Products Silicon Dioxide (SiO₂), Hydrogen (H₂) White powder and flammable gas are produced upon combustion.

Standard Experimental Protocol: Safe Transfer Using a Double-Stage Regulator

This protocol details the safe setup for transferring this compound from a cylinder to a process tool.

Objective: To safely deliver this compound gas to a reactor while minimizing the risk of leak or ignition. Materials: this compound cylinder, inert gas (N₂ or Ar) cylinder, double-stage regulator, vacuum-rated stainless steel tubing, leak detector, appropriate PPE.

Methodology:

  • Preparation: Don all required PPE. Ensure the work is conducted in a certified fume hood or with adequate local exhaust ventilation.
  • Leak Check: With the regulator disconnected, perform a leak check on the inert gas and this compound cylinder connections using a leak detection solution.
  • Purging the Regulator & Lines: a. Connect the inert gas regulator to the N₂/Ar cylinder. b. Connect the this compound regulator to the DSS cylinder, but keep the cylinder valve CLOSED. c. Connect the delivery lines to the process tool. d. With the DSS cylinder valve closed, open the inert gas and purge the entire delivery system for at least 10-15 minutes to displace all air.
  • System Pressurization (Inert Gas): Close the vent valve (V-1 in the diagram) and pressurize the system with inert gas to a few psi above atmospheric pressure. Check for leaks again.
  • Initiating this compound Flow: a. Slowly open the this compound cylinder main valve. b. Adjust the delivery regulator to the desired pressure and flow rate. c. The inert gas flow can now be stopped or reduced to a maintenance level as the this compound begins to flow.
  • Shutdown Procedure: a. Close the DSS cylinder main valve. b. Immediately re-establish full inert gas flow to purge all this compound from the delivery lines. c. Purge for a sufficient time (e.g., 15-30 minutes) to ensure all pyrophoric gas is evacuated from the system and vented to the scrubber. d. Close the inert gas cylinder valve and vent the entire system.

The logical flow of this safety-critical procedure is outlined below.

G Start Start Procedure PPE Don Full PPE Start->PPE LeakCheck Leak Check (Empty System) PPE->LeakCheck Purge Purging with Inert Gas LeakCheck->Purge Pressurize Pressurize System with Inert Gas Purge->Pressurize LeakCheck2 Leak Check (Pressurized) Pressurize->LeakCheck2 OpenDSS Open DSS Cylinder Valve LeakCheck2->OpenDSS Process Begin DSS Delivery to Process OpenDSS->Process Shutdown Initiate Shutdown Process->Shutdown CloseDSS Close DSS Cylinder Valve Shutdown->CloseDSS Purge2 Purging Lines with Inert Gas CloseDSS->Purge2 End Procedure Complete Purge2->End

disilylsilane process scaling challenges

Author: Smolecule Technical Support Team. Date: February 2026

Core Process & Scaling Challenges

The search results indicate that disilane (Si₂H₆) is used as a growth rate catalyst in the plasma deposition of microcrystalline silicon thin films from silane-hydrogen plasmas [1]. The primary challenge in scaling this process lies in its sensitivity to specific plasma conditions.

The table below summarizes the key parameters and their impact on the scaling process [1].

Parameter Impact on Process & Scaling Challenge
Disilane Addition Small amounts (0.1-0.3% mole fraction) can increase growth rate by 4-6 times. Scaling requires precise control to maintain this catalytic effect.
Gas Pressure The "catalytic effect" is only strong in a narrow high-pressure window (2-3 Torr). Maintaining this uniformly in a larger reactor is difficult.
Plasma Properties Disilane significantly changes electron density and electric field intensity. Scaling requires maintaining these specific plasma properties in a larger volume.
Material Crystallinity Increased growth rate from disilane leads to a drop in crystalline volume fraction. A key scaling challenge is balancing high growth rate with material quality (e.g., >40% crystallinity).

Experimental Workflow for Process Development

Based on the research, developing and scaling a disilane-catalyzed process involves multiple stages of experimentation and optimization. The diagram below outlines a high-level workflow that researchers can follow.

G Start Define Target Film Properties P1 Parameter Screening: - Pressure Window - Disilane/Silane Ratio - Plasma Power Start->P1 P2 Plasma Diagnostics & Characterization P1->P2 P3 Deposition & Growth Rate Measurement P2->P3 P4 Material Analysis: - Crystallinity - Film Quality P3->P4 Decision Quality Metrics Met? P4->Decision Decision->P1 No End Process Definition for Scale-Up Decision->End Yes

The experimental methodology supporting this workflow involves [1]:

  • Plasma Diagnostics & Calculations: Using supported by "calculations of discharge microscopic parameters and gas dissociation rates" to understand the fundamental changes disilane causes in the plasma.
  • Deposition Rate Measurement: Quantifying the growth rate enhancement under different parameter combinations.
  • Thin Film Studies: Analyzing the resulting films, with a critical focus on measuring the crystalline volume fraction to ensure material quality is not compromised.

Troubleshooting Common Scaling Issues

Here are answers to potential FAQs based on the described scaling challenges.

The growth rate enhancement from disilane is not reproducible in our larger reactor.

  • Potential Cause & Solution: The catalytic effect of disilane is highly sensitive to the precise pressure regime and plasma properties. Ensure your scaled-up reactor can accurately maintain the identified high-pressure window (e.g., 2-3 Torr) and that the plasma power dissipation is constant. The electrical properties of the discharge change significantly with disilane addition, so these must be re-optimized for the new system.

Our deposition rate has increased, but the film crystallinity is too low.

  • Potential Cause & Solution: This is a known trade-off. The enhanced growth rate is linked to the increased participation of highly reactive radicals like disilylene, which can disrupt ordered crystal growth. To solve this, you must fine-tune the parameters. Try different combinations of total gas pressure, disilane mole fraction, and silane molar ratios to find a new optimum that balances growth speed with crystallinity.

A Note on Information Availability

The most relevant technical paper found was published in 2016 [1], and the other highly relevant search results pertained to scaling challenges in biologics and nanomedicine [2] [3]. While the core scientific principles of scaling (e.g., maintaining process consistency, managing parameter sensitivity) are universal, this suggests that specific, public troubleshooting resources for disilylsilane in thin-film deposition are limited.

References

disilylsilane vs dichlorosilane film quality

Author: Smolecule Technical Support Team. Date: February 2026

Dichlorosilane (DCS) at a Glance

The table below summarizes key properties and uses of Dichlorosilane based on current literature [1] [2].

Aspect Description
Chemical Formula SiH₂Cl₂ [2]
Major Application Silicon nitride (SiN) deposition via LPCVD with ammonia (NH₃) [2].
Key Advantage Lower decomposition temperature and higher growth rate of silicon crystals [2].
Typical Use Case Production of thick, semiconducting epitaxial silicon layers for microelectronics [2].
Relevant Process Produced predominantly via disproportionation of trichlorosilane [1] [2].

Experimental Context for Dichlorosilane

The data on Dichlorosilane comes from studies on its use in chemical vapor deposition (CVD) processes:

  • Detailed Protocol: One study designed a multi-tasking reactive distillation column for producing silane, dichlorosilane, and monochlorosilane [1]. The process is based on the disproportionation of trichlorosilane (TCS), which is a key industrial method for DCS production [1]. The kinetic data for the involved redistribution reactions were taken from established literature and modeled using commercial simulation software [1].
  • Film Quality Finding: In LPCVD for silicon nitride, using a higher concentration of DCS relative to ammonia (e.g., 16:1) has been reported to result in lower stress nitride films [2]. Controlling film stress is critical for the mechanical stability and performance of the coatings.

Dichlorosilane Production Pathway

To visualize the industrial production process of dichlorosilane mentioned in the research, here is a flowchart of the chemical reactions involved in the reactive distillation column [1].

DCS_Production Dichlorosilane Production Pathway TCS Trichlorosilane (SiHCl₃) Dispro1 Disproportionation Reaction 1 TCS->Dispro1 STC Tetrachlorosilane (SiCl₄) Dispro1->STC DCS Dichlorosilane (SiH₂Cl₂) Dispro1->DCS Dispro2 Disproportionation Reaction 2 DCS->Dispro2 Dispro2->TCS Recycles MCS Monochlorosilane (SiH₃Cl) Dispro2->MCS Dispro3 Disproportionation Reaction 3 MCS->Dispro3 Dispro3->DCS Recycles Silane Silane (SiH₄) Dispro3->Silane

This diagram illustrates the interconnected redistribution reactions that allow a single reactive distillation column to produce multiple silane products, with DCS as a key intermediate [1].

References

disilylsilane vs monosilane reaction kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Direct Kinetic Comparison in CVD Growth

The table below summarizes key findings from a benchmarking study that directly compared silane (SiH₄), disilane (Si₂H₆), and dichlorosilane for the low-temperature growth of silicon layers in an industrial Reduced Pressure-CVD tool [1].

Parameter Monosilane (SiH₄) Disilane (Si₂H₆) Key Implications
General Low-Temperature Growth Rate Lower Significantly higher (e.g., ~10x higher at 565°C) [1] Disilane is more efficient for high-throughput, low-temperature processes.
Activation Energy (Eₐ) Higher Lower [1] Disilane decomposition is less thermally demanding, favoring lower process temperatures.
Growth Rate Peak Not present Present at ~650°C [1] Disilane kinetics are more complex, requiring precise temperature control to avoid gas-phase reactions and defects.
Precursor Consumption -- Half the molar flow for equivalent silicon atoms [1] More efficient silicon atom delivery per molecule with disilane.
Key Advantage Simpler, well-understood kinetics. High growth rates at low temperatures. Choice depends on the priority: simplicity vs. deposition speed.

The relationship between temperature and growth rate for these precursors is complex. The following diagram illustrates the distinct kinetic regions identified for disilane, which are critical for process optimization [1].

DisilaneKinetics Disilane CVD Growth Kinetic Regions Start Start Region1 Region I (T > 850°C) Precursor Supply-Limited High & Stable Growth Rate Start->Region1 Region2 Region II (750°C < T ≤ 850°C) Surface Reaction-Limited Region1->Region2 Temperature Decreases Region3 Region III (650°C < T ≤ 750°C) Transition Zone Growth Rate Increases Region2->Region3 Temperature Decreases Region4 Region IV (T ≤ 650°C) Gas-Phase Premature Reactions Growth Rate Peaks & Declines Region3->Region4 Temperature Decreases End Optimal Low-Temp Window High Growth Rate Region4->End Controlled Conditions

Detailed Experimental Methodology

The data in the comparison table is derived from the following experimental protocol [1]:

  • Tool: 300 mm Epsilon 3200 RP-CVD (Reduced Pressure-Chemical Vapour Deposition) tool.
  • Growth Conditions: Pressure kept constant at 20 Torr (2660 Pa). Purified H₂ was used as the carrier gas.
  • Substrates: Slightly p-type doped 300 mm bulk Si(001) wafers.
  • Precursor Flow: The mass-flow of disilane was set to half that of silane and dichlorosilane to account for the two silicon atoms in each disilane molecule (F(Si₂H₆) / F(H₂) = 0.006 vs. F(SiH₄) / F(H₂) = 0.012).
  • Growth Rate Measurement: For thick silicon layers (>100 nm), growth rates were calculated using differential weighting, a highly accurate method for 300 mm wafers.

Interpretation and Application Guidance

  • For Maximum Low-Temperature Growth Speed: Disilane is the superior choice, as its weaker Si-Si bond (226 kJ/mol vs. Si-H bond strength of 318 kJ/mol) facilitates easier decomposition and higher growth rates at lower thermal budgets [1].
  • For Process Simplicity and Control: Monosilane may be preferred when very high growth rates are not the primary goal, as its kinetics are less complex and lack the significant gas-phase reaction regime that complicates disilane use.
  • Critical Consideration for Disilane: The presence of a growth rate peak and subsequent decline at lower temperatures is attributed to premature gas-phase reactions and particle formation before the precursor reaches the substrate surface [1]. This necessitates careful optimization of temperature and gas flow dynamics to harness disilane's advantages without introducing defects.

References

disilylsilane performance in silicon epitaxy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Silicon Precursors

The table below summarizes the key performance characteristics of different silicon precursors for low-temperature epitaxy, based on experimental studies conducted using Ultra-High Vacuum Chemical Vapor Deposition (UHV-CVD) [1].

Precursor Si Epitaxy Activation Energy (eV) Relative Si Growth Rate (at 500°C) Relative SiGe Growth Rate (at 500°C) Key Characteristics and Advantages
Disilane (Si₂H₆) 1.84 - 1.88 eV 1.0 (Baseline) 1.0 (Baseline) Standard high-order silane; lower growth temperature than conventional precursors like silane [1].
Trisilane (Si₃H₈) 1.74 - 1.78 eV ~3x Higher ~2x Higher More efficient decomposition than disilane; higher growth rate for both Si and SiGe [1].
Tetrasilane (Si₄H₁₀) 1.57 - 1.59 eV ~7x Higher ~3x Higher Lowest activation energy; enables highest growth rates at very low temperatures [1].

| Silane (SiH₄) (conventional) | High (limited growth below 600°C) | Very Low | Very Low | Strong Si-H bonds require high temperatures for decomposition; not practical for low-T processes [1]. |

The core finding is that the activation energy for epitaxial growth decreases as the order of the silane precursor increases. This is attributed to the weaker Si-Si bond energy (e.g., 3.29 eV for Si₂H₆, 3.25 eV for Si₃H₈, 3.22 eV for Si₄H₁₀) compared to the strong Si-H bonds (3.97 eV) in silane, facilitating more efficient decomposition and incorporation of silicon atoms at lower temperatures [1].

Experimental Methodology

The comparative data in the table above was obtained under the following experimental conditions, which are critical for reproducing the results [1]:

  • Tool: Ultra-High Vacuum Chemical Vapor Deposition (UHV-CVD).
  • Base Pressure: Below ( 2 \times 10^{-8} ) Torr.
  • Working Pressure: Below ( 1 \times 10^{-4} ) Torr (ensuring molecular flow regime).
  • Growth Process: Precursors were introduced in their pure form, without any carrier gas (e.g., H₂ or N₂).
  • Substrates: Silicon wafers.
  • Growth Temperature Range: 500°C to 600°C.
  • Characterization: The thickness and quality of the epitaxial Si and SiGe layers were analyzed using techniques such as cross-sectional scanning electron microscopy (SEM). A SiGe marker layer was deposited first to clearly distinguish the newly grown epitaxial layer from the substrate.

Reaction Pathway and Workflow

The superior performance of high-order silanes can be understood through their reaction pathway. The following diagram illustrates the conceptual steps from precursor introduction to film growth.

reaction_pathway Precursor_Introduction Precursor Introduction (Pure SinH2n+2, no carrier gas) Precursor_Adsorption Precursor Adsorption on Si Substrate Precursor_Introduction->Precursor_Adsorption Precursor molecules reach substrate Si_Si_Bond_Scission Si-Si Bond Scission Precursor_Adsorption->Si_Si_Bond_Scission Adsorbed on surface Si_Incorporation Si Incorporation into Crystal Lattice Si_Si_Bond_Scission->Si_Incorporation Weaker Si-Si bonds break more easily Epitaxial_Film Epitaxial Film Growth Si_Incorporation->Epitaxial_Film Layer-by-layer or step-flow growth

This mechanism explains the data in the table: precursors with weaker Si-Si bonds (like tetrasilane) proceed through the scission step more readily at lower temperatures, leading to lower activation energies and higher growth rates.

Application and Implementation Guide

The choice of precursor depends heavily on the specific requirements of the semiconductor device being manufactured.

  • Disilane is well-established and widely used in industrial applications. It is a crucial precursor for semiconductor epitaxy and diffusion processes, with the market for high-purity (6N-7N) disilane expected to see steady growth, driven by demand in smartphones, high-performance computing, and automotive electronics [2].
  • Higher-Order Silanes (Trisilane, Tetrasilane) are particularly advantageous for advanced applications that demand a very low thermal budget, such as:
    • 3D NAND Flash Memory and Next-Generation DRAM with SiGe/Si multi-stacks.
    • Monolithic 3D Integration, where upper-layer devices are fabricated without thermally degrading underlying layers.
    • Source/Drain contact epitaxy in advanced logic chips with temperature-sensitive high-k/metal gates [1].

Challenges and Research Directions

While higher-order silanes offer performance benefits, they also present challenges that are active areas of research and development.

  • Safety and Handling: Disilane and other high-order silanes are highly reactive and flammable, requiring stringent safety protocols, specialized infrastructure for storage and transportation, and increasing production costs [2] [3].
  • Material Purity: The semiconductor industry's drive for smaller nodes demands ever-higher purity levels (beyond 7N), pushing the development of more advanced purification and delivery systems [2].
  • Sustainable Practices: The industry is increasingly focused on developing more environmentally responsible manufacturing and handling processes for these hazardous materials [2].

References

Silicon Precursor Comparison for Low-Temperature Growth

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a benchmark study comparing Silane (SiH₄), Disilane (Si₂H₆), and Dichlorosilane (SiH₂Cl₂) for growing silicon layers in a Reduced Pressure–Chemical Vapour Deposition (RP-CVD) tool. Disilane demonstrates a significant advantage in low-temperature processes [1].

Precursor Chemical Formula Preferred Growth Regime Key Characteristic Low-Temperature (≈600°C) Si Growth Rate
Dichlorosilane (DCS) SiH₂Cl₂ High Temperature (>950°C) Slower growth rates at low temperatures [1]. Not specified (very slow) [1]
Silane SiH₄ High Temperature (>850°C) Standard precursor, but outperformed by disilane at low T [1]. ~2 nm/min [1]
Disilane Si₂H₆ Low Temperature (≤850°C) Weaker Si-Si bond enables higher growth rates at low temperatures [1]. ~8 nm/min [1]

The core advantage of disilane lies in its molecular structure. The Si-Si bond strength (226 kJ mol⁻¹) is weaker than the Si-H bond (318 kJ mol⁻¹) found in silane. This weaker bond allows disilane to decompose and form silyl (SiH₃) radicals more readily at lower temperatures, leading to significantly higher deposition rates for silicon and silicon-germanium (SiGe) layers in a low-temperature regime [1].

Experimental Data and Methodology

The comparative data in the table above comes from a controlled benchmarking experiment [1].

  • Tool: 300 mm Epsilon 3200 RP-CVD tool from ASM America.
  • Pressure: 20 Torr (2660 Pa).
  • Substrates: Slightly p-type doped 300 mm bulk Si(001) wafers.
  • Growth Rate Measurement: Differential weighting for thick Si layers; Spectroscopic Ellipsometry for thinner Si and SiGe layers.
  • Precursor Flow: The mass-flow of disilane was set to half that of silane and dichlorosilane to account for its two silicon atoms per molecule, ensuring a comparable silicon atom flux.

The study identified four distinct regions in the Arrhenius plot for disilane, with its superior low-temperature growth performance being most pronounced below 850°C [1].

Semiconductor Applications and Market Context

Beyond the experimental data, disilane's properties make it critical for advanced semiconductor manufacturing.

  • Primary Applications: Disilane is primarily used in chemical vapor deposition (CVD) processes for the epitaxial growth of high-purity silicon films and in semiconductor diffusion processes [2] [3]. These processes are essential for manufacturing integrated circuits (ICs) and advanced logic chips [3].
  • Emerging Uses: Applications are expanding into the production of thin-film transistors (TFTs) for displays and are being explored for use in advanced memory storage devices [2].
  • Purity is Critical: For all these applications, semiconductor-grade disilane (with purity levels of 6N to 7N or higher) is required. Minute impurities can severely affect the electrical properties of the final semiconductor device [2] [3].
  • Market Trajectory: The disilane market is experiencing robust growth, driven by the demand for advanced electronics, and is projected to reach a market size of $163.6 million in 2025 [3]. East Asia is the dominant consumption region, accounting for over 70% of the global market [3].

Material Flow in Semiconductor Fabrication

The following diagram illustrates the typical role of disilane in a semiconductor manufacturing workflow, showing its entry point and key advantages.

G Start Start: Semiconductor Substrate (e.g., Si Wafer) P1 Precursor Introduction (CVD/Epitaxy Process) Start->P1 Wafer Loaded P2 Thermal Decomposition (Forms Silyl Radicals) P1->P2 Disilane (Si₂H₆) Gas Flow P3 Thin-Film Deposition (High-Purity Si or SiGe) P2->P3 Low-Temp Reaction End End: Processed Wafer with Epitaxial Layer P3->End Film Growth Complete Advantage1 Key Advantage: Faster decomposition via weak Si-Si bond Advantage1->P2 Advantage2 Key Advantage: High growth rate at low temperature Advantage2->P3

Key Considerations for Researchers

When evaluating disilane for R&D applications, consider these practical aspects:

  • Trade-off with Selectivity: While disilane offers high growth rates at low temperatures, it is intrinsically non-selective versus dielectric masking materials. This challenge can be overcome with advanced Cyclic Deposition/Etch processes [1].
  • Safety and Handling: Disilane is highly reactive and flammable, requiring stringent safety protocols, specialized infrastructure for storage and transportation, and impacting production costs [3].
  • Competitive Landscape: The market includes several key players such as Mitsui Chemicals, Air Liquide Electronics, and Linde Gas & Equipment, who are focused on innovation and capacity expansion to meet growing demand [3].

Finding Missing Experimental Details

The search results provide high-level experimental parameters but lack granular, step-by-step protocols. For complete experimental details, I suggest:

  • Access the Original Publication: The benchmarking data comes from Thin Solid Films, Volume 520, Issue 8 (2012) [1]. Accessing the full text via a university or institutional subscription will provide the most comprehensive methodological details.
  • Consult Manufacturer Data: Reach out to leading suppliers like Mitsui Chemicals or Air Liquide Electronics, who often provide detailed application notes and technical data sheets for high-purity precursors like disilane [3].
  • Refine Literature Search: Use specialized scientific databases (e.g., Scopus, Web of Science) to search for the cited article [1] and subsequent research that may have applied similar methodologies.

References

disilylsilane thermal stability vs other silanes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Thermal Performance of Silanes

The following table summarizes the thermal stability characteristics of various silanes based on the information gathered.

Silane Type / Compound Key Thermal Stability Characteristics Typical Application Context Supporting Experimental Data / Context

| Dipodal Silanes (e.g., Bis(triethoxysilyl)ethane) | ► Excellent hydrolytic stability (up to ~10,000x greater than conventional silanes) [1]. ► Theoretical bond dissociation equilibrium for Si-O-Si is ~10⁻⁶, drastically reducing hydrolytic failure [1]. ► Can withstand long-term continuous exposure to 160 °C and short-term process conditions of 350 °C [1]. | Adhesion promoters in composites, primers for metals, plastic optics [1]. | Improved wet adhesion peel strength on titanium from 0.35 N/cm (with methacryloxypropylsilane) to 10.75 N/cm (with 10% dipodal additive) [1]. | | Conventional Gamma-Substituted Silanes | ► Good thermal stability [1]. ► Sufficient for long-term continuous exposure to 160 °C and short-term process conditions of 350 °C [1]. | General purpose coupling agents, sealants, and adhesives [1] [2]. | Stability is benchmarked using Thermogravimetric Analysis (TGA) of their hydrolysates [1]. | | Disilane (Si₂H₆) | ► Low thermal stability; decomposes at relatively low temperatures [3]. ► Decomposition studied in the range of 675 K to 740 K (402 °C to 467 °C) [3]. | Precursor for chemical vapor deposition (CVD) of silicon [3] [4]. | Quantitative measurement of decomposition products (like trisilane) using time-of-flight mass spectrometry with vacuum ultraviolet single-photon ionization [3]. | | Diethylsilane | Specific thermal stability data not found in search results. Basic properties: boiling point 56 °C [5]. | Reagent in chemical vapor deposition of SiO₂ [5]. | Data not available in search results. |

Experimental Protocols for Assessing Thermal Stability

The primary method cited in the search results for evaluating the thermal stability of silanes and their resulting materials is Thermogravimetric Analysis (TGA) [1] [6]. The following diagram outlines a general TGA experimental workflow:

G cluster_1 Key Experimental Steps Start Sample Preparation Step1 Instrument Calibration Start->Step1 Step2 Controlled Heating Step1->Step2 Step3 Mass Measurement Step2->Step3 Step4 Data Analysis Step3->Step4 End Thermogram & Interpretation Step4->End

Detailed Methodology:

  • Sample Preparation: The sample (solid or liquid) is placed into a crucible. Common crucible materials include alumina (inert up to 1700°C) or platinum (for high thermal conductivity) [6].
  • Instrument Calibration: The TGA instrument must be calibrated prior to analysis to ensure accuracy [6].
    • Balance Calibration: Performed using internal routines or external standard weights [6].
    • Temperature Calibration: Achieved using reference materials with known magnetic (Curie point) or phase transition properties [6].
  • Controlled Heating: The sample is heated in a furnace at a constant, user-defined rate under a specific atmospheric condition (e.g., nitrogen, air). The gas flow rate and type are controlled [6].
  • Mass Measurement: A highly sensitive microbalance continuously measures the mass of the sample as the temperature increases. A thermocouple records the temperature simultaneously [6].
  • Data Analysis & Interpretation: The data is plotted as a thermogram (mass or mass percentage vs. temperature). Changes in the slope indicate thermal events [6].
    • Weight Loss: Can be due to evaporation, desorption, or decomposition [6].
    • Weight Gain: Can result from oxidation or other reactions with the atmosphere [6].

Key Factors Influencing Silane Selection

When selecting a silane for high-temperature applications, consider these factors highlighted in the research:

  • Molecular Structure: Dipodal silanes, with their ability to form six bonds to a substrate instead of the typical three, provide a significant boost in hydrolytic and thermal stability at the interface [1].
  • Electron Effects: The specific organic substitution on the silicon atom influences stability. Electron-withdrawing groups reduce thermal stability, while electropositive groups enhance it [1].
  • Experimental Conditions: In TGA, the heating rate, sample size, particle size, and gas atmosphere (e.g., inert nitrogen vs. oxidizing air) can all significantly impact the results [6].

References

Analytical Techniques for Decomposition Product Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Although data on disilylsilane itself is not available, the analysis of decomposition products for similar organosilicon or phosphorus-containing compounds (like tri-n-butyl phosphate) relies on a combination of separation and identification techniques [1]. The general workflow involves separating the complex mixture first, followed by detailed identification of the individual components.

The table below summarizes the core techniques applicable to characterizing this compound decomposition products.

Technique Primary Function Key Information Obtained
Gas Chromatography (GC) Separation of volatile components Separates mixture into individual components based on volatility and interaction with column [1].
Thin-Layer Chromatography (TLC) Preliminary separation and fraction collection Provides a low-cost, rapid method for initial separation and group fractionation of the product mixture [1].
Mass Spectrometry (MS) Identification of molecular structure Provides molecular weight and structural information by analyzing mass-to-charge ratio of ions; often coupled with GC [1].
Gas Chromatography/Mass Spectrometry (GC/MS) Combined separation and identification The gold-standard combination; GC separates components, MS provides definitive identification for each [1].

Proposed Experimental Protocol

Based on standard practices in decomposition analysis, here is a detailed protocol you can adapt for investigating this compound.

Sample Preparation and Induction of Decomposition
  • Stress Conditions: To generate decomposition products, subject the this compound sample to various stress conditions. These may include thermal stress (e.g., heating at elevated temperatures), radiation-chemical stress (e.g., gamma-irradiation, as used in the study of tri-n-butyl phosphate systems), and hydrolytic stress (e.g., exposure to water or acids) [1].
  • Extraction and Concentration: After stress treatment, if the products are in a mixture (e.g., with an aqueous phase), use a suitable organic solvent to extract the decomposition products. The organic phase containing the products can then be concentrated under a gentle stream of nitrogen gas for analysis.
Separation and Identification Workflow
  • Preliminary Separation with TLC: Use TLC on a silica gel plate to separate the complex mixture into groups of compounds based on their polarity. This helps simplify the complex mixture before more detailed analysis [1].
  • Detailed Analysis with GC/MS: This is the core identification step.
    • GC Parameters: Use a temperature-programmed method on a non-polar or semi-polar capillary column (e.g., DB-5) to achieve optimal separation of the components.
    • MS Parameters: Operate the mass spectrometer in electron impact (EI) mode at 70 eV. Scan a mass range suitable for expected silane derivatives (e.g., m/z 50-500). Identify compounds by comparing their mass spectra with those in standard reference libraries (e.g., NIST).

The following diagram illustrates the logical workflow of this experimental protocol.

Start Start: this compound Sample Stress Induce Decomposition Start->Stress Prep Extract & Concentrate Stress->Prep TLC Preliminary Separation (TLC) Prep->TLC GCMS Detailed Analysis (GC/MS) TLC->GCMS Identify Identify Products GCMS->Identify End End: Data Interpretation Identify->End

A Path Forward for Your Research

Given the lack of specific data in the search results, I suggest the following steps to build a comprehensive guide:

  • Consult Specialized Databases: Search scientific databases like SciFinder, Reaxys, or PubMed for journal articles specifically on the stability, pyrolysis, or radiolysis of this compound and related oligosilanes.
  • Review Broader Methodologies: Look for review articles on the "Analysis of Organosilicon Compounds" or "Decomposition Product Identification" to find validated methods and create performance comparisons for techniques like GC-MS vs. LC-MS.
  • Perform Original Experiments: If part of your research, conducting the proposed experimental protocol will generate the primary data needed for a robust comparison.

References

The Framework for Computational Model Validation

Author: Smolecule Technical Support Team. Date: February 2026

Validation is the process of assessing how well a computational model's predictions match real-world observations for the specific context of its intended use [1] [2]. It is a crucial step in building credibility, especially for models used in critical applications like drug development or material design.

A robust validation process must account for and quantify the key sources of uncertainty that affect a model's prediction [2]:

  • Input Uncertainty: Lack of knowledge about the correct values for model parameters, initial conditions, or boundary conditions.
  • Model Discrepancy: The inherent difference between the model and reality, even when the model is run at its best possible input settings. All models are simplifications.
  • Parameter Calibration: The process of using experimental data to constrain the plausible values of a model's input parameters.
  • Numerical Error: Uncertainty arising from the numerical methods used to solve the model's equations (e.g., discretization, convergence thresholds).

The table below summarizes the core components of this framework:

Validation Component Description Common Challenges
Input Uncertainty Incomplete knowledge of model parameters, initial conditions, and boundary conditions [2]. Defining accurate probability distributions for inputs; high-dimensionality of input space.
Model Discrepancy Difference between the computational model and real-world system physics/behavior [2]. Representing discrepancy mathematically; separating its effect from parameter uncertainty.
Parameter Calibration Using experimental data to constrain and estimate model parameters [2]. Ensuring calibrated parameters are physically meaningful; avoiding over-fitting to limited data.
Numerical Error Inaccuracies from the computational solution of the mathematical model [2]. Balancing computational cost with solution accuracy; verifying that numerical errors are acceptable.
Prediction Reliability Qualitative assessment of the model's trustworthiness for a specific prediction [2]. Quantifying "nearness" to available validation data; communicating qualitative assumptions.

General Experimental Protocols for Validation

For a novel compound like disilylsilane, you would need to design experiments to generate data specifically for validating your computational models. The following are standard protocols for obtaining key physicochemical and electronic properties.

1. Protocol for Obtaining Vibrational Frequency Data

  • Objective: To measure the experimental vibrational spectrum (e.g., IR and Raman) for validating computed frequencies and modes.
  • Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy.
    • Sample Preparation: A pure sample of this compound is prepared and handled under an inert atmosphere to prevent oxidation or hydrolysis. For FTIR, the sample may be analyzed as a thin film between salt plates or in a solution cell.
    • Data Acquisition: The FTIR spectrometer scans the sample across a standard mid-IR range (e.g., 4000-400 cm⁻¹). The Raman spectrometer uses a laser source to excite the sample, and the scattered light is analyzed.
    • Data Analysis: The resulting spectrum is analyzed to identify the frequencies (cm⁻¹) and intensities of all major absorption (FTIR) or scattering (Raman) peaks. These are the key experimental observables for validation [3].

2. Protocol for Obtaining Thermodynamic Property Data

  • Objective: To determine the enthalpy of formation (ΔHf) and other thermodynamic parameters.
  • Methodology: Calorimetry.
    • Sample Preparation: A high-purity, precisely weighed sample of this compound is prepared.
    • Combustion or Reaction: The sample is combusted in a high-pressure oxygen bomb calorimeter. The heat released during the combustion reaction is measured with high precision.
    • Data Analysis: The measured heat release is used, along with known enthalpies of formation for the combustion products (e.g., SiO₂, H₂O), to back-calculate the standard enthalpy of formation for this compound [3].

3. Protocol for Obtaining Electronic Structure Data

  • Objective: To measure the Ionization Potential (IP) and Electron Affinity (EA).
  • Methodology: Photoelectron Spectroscopy (PES).
    • Sample Preparation: this compound is vaporized into the gas phase.
    • Data Acquisition: The gaseous sample is irradiated with a beam of monochromatic photons (e.g., UV or X-rays). The kinetic energy of the ejected electrons is measured.
    • Data Analysis: The ionization potential is directly determined from the measured electron kinetic energy. This provides a direct benchmark for computational methods predicting the energies of molecular orbitals [3].

How to Structure a Validation Comparison

Once experimental data is obtained, you can structure a comparison with computational predictions. The following table is a template for how you might present this data for this compound.

Property Experimental Value Computational Method A (e.g., DFT/B3LYP) Computational Method B (e.g., MP2) Validation Status
Si-Si-Si Bond Angle (°) Data needed Predicted: 115.5 Predicted: 116.8 Pending
Si-H Bond Length (Å) Data needed Predicted: 1.48 Predicted: 1.49 Pending
IR Frequency (cm⁻¹) Data needed Predicted: 2150 (Intensity: 85 km/mol) Predicted: 2135 (Intensity: 92 km/mol) Pending
Enthalpy of Formation (kJ/mol) Data needed Predicted: 185.2 Predicted: 192.5 Pending
Ionization Potential (eV) Data needed Predicted: 9.8 Predicted: 10.1 Pending
HOMO-LUMO Gap (eV) Data needed Predicted: 5.2 Predicted: 5.5 Pending

Visualizing the Validation Workflow

The diagram below outlines the iterative process of model validation, from initial development to a final, credibility-assessed prediction. This workflow integrates the components and protocols described above.

validation_workflow Start Start: Define Model and Intended Use InputUncert Characterize Input Uncertainty Start->InputUncert Calibration Calibrate Model with Experimental Data InputUncert->Calibration Discrepancy Estimate Model Discrepancy Calibration->Discrepancy Prediction Make Prediction with Uncertainty Quantification Discrepancy->Prediction Assessment Assess Prediction Reliability Prediction->Assessment Refine Refine/Improve Model Assessment->Refine If Reliability is Low End Credible Model Prediction Assessment->End If Reliability is Acceptable

Diagram Title: Computational Model Validation and Refinement Workflow

A Path Forward for this compound Research

To build validated computational models for this compound, the research community first needs to generate foundational experimental data. You can contribute by:

  • Prioritizing Key Experiments: Focus initial experimental efforts on obtaining high-quality data for fundamental properties like geometric structure (via microwave spectroscopy or electron diffraction) and vibrational frequencies. These are excellent for initial validation of electronic structure methods.
  • Applying the Framework: Use the validation framework and workflow diagram as a checklist for your own modeling work. Systematically document your assumptions, input uncertainties, and calibration processes.
  • Contextualizing Your Findings: When publishing computational results for this compound in the absence of direct validation data, you can still strengthen your work by:
    • Benchmarking: Validating your computational method on similar, well-studied silane compounds.
    • Method Comparison: Showing that multiple, distinct computational methods converge on the same prediction for this compound's key properties.

References

Disilylsilane Properties: Experimental vs. Theoretical

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental and theoretical properties of disilylsilane ([SiH3]2SiH2) for direct comparison [1].

Property Experimental Data (and related compounds) Theoretical Predictions (Computational Studies)
Molecular Formula H8Si3 [1] H8Si3 [1]
Molecular Weight 92.32 g/mol [1] 92.32 g/mol [1]
Structure & Bond Lengths Based on disilane/ polysilane X-ray data: Si-Si bond: 2.34-2.36 Å; Si-H bond: 1.48-1.50 Å [1]. Si-Si bond: ~2.35 Å; Si-H bond: ~1.48 Å (DFT, e.g., B3LYP) [1].
Bond Angles Tetrahedral geometry around Si atoms (~109.5°) [1]. Linear Si-Si-Si backbone with tetrahedral coordination [1].
¹H NMR Chemical Shifts Terminal SiH3: 3.5-4.5 ppm; Central SiH2: 3.8-4.2 ppm [1]. Information not available in search results.
²⁹Si NMR Chemical Shifts Terminal Si: -40 to -60 ppm; Central Si: -45 to -55 ppm [1]. Information not available in search results.
IR Vibrations (cm⁻¹) Si-H stretch: 2150-2200; Si-H deformation: 940-960; Si-Si stretch: 420-450 [1]. Information not available in search results.
Barrier to Internal Rotation ~1.26 kcal/mol (from disilane studies) [1]. ~1.26 kcal/mol [1].
Electronic Structure Information not available in search results. HOMO: Si-Si σ-bonding; LUMO: Si-H σ* antibonding [1].

Experimental Characterization Methods

Here are the detailed methodologies for key experiments used to characterize this compound's properties [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To determine the local chemical environment and identify different types of hydrogen and silicon atoms.
  • ¹H NMR Procedure: The sample is analyzed in a suitable NMR spectrometer. The chemical shifts for hydrogens in terminal SiH3 groups and the central SiH2 group are recorded relative to a standard. The equivalence of atoms leads to characteristic singlet peaks [1].
  • ²⁹Si NMR Procedure: This technique is used to distinguish between the chemically distinct silicon atoms. The terminal and central silicon atoms yield separate resonances, providing insight into the molecular symmetry and bonding [1].
Infrared (IR) and Raman Spectroscopy
  • Purpose: To identify functional groups and characterize vibrational modes of chemical bonds, providing a fingerprint for the molecule.
  • IR Spectroscopy Procedure: The compound is analyzed as a gas or in an inert matrix. The spectrum is recorded in the range of approximately 400-4000 cm⁻¹. Key absorption bands for Si-H and Si-Si bonds are identified and assigned to specific stretching and deformation modes [1].
  • Raman Spectroscopy Procedure: This complements IR spectroscopy and is particularly sensitive to symmetric vibrations. The silicon-silicon bond stretching, which is weak in IR, appears as a medium-intensity band in Raman spectroscopy, confirming the presence of the Si-Si backbone [1].
X-ray Crystallography
  • Purpose: To determine the precise three-dimensional molecular structure and obtain accurate bond lengths and angles.
  • Procedure: While extensive data for this compound itself is limited, its structure is inferred from related compounds like disilane. A pure crystal of the compound is cooled (e.g., to 20 K for disilane) and exposed to X-rays. The diffraction pattern is used to solve the crystal structure, revealing bond lengths and angles [1].

Research Workflow for Property Analysis

The diagram below outlines the logical workflow for characterizing a compound like this compound using both theoretical and experimental approaches.

Start Start: Molecular Target (this compound) Theory Theoretical Modeling (DFT Calculations) Start->Theory ExpDesign Experimental Design Start->ExpDesign Compare Data Comparison & Validation Theory->Compare Predicted Properties Struct Structural Analysis ExpDesign->Struct Spectro Spectroscopic Analysis ExpDesign->Spectro Struct->Compare X-ray Data Spectro->Compare NMR, IR, Raman Data Insights Scientific Insights Compare->Insights Integrated Understanding

Interpretation Guide for Researchers

When comparing experimental and theoretical data:

  • Strong Correlations: The close match between theoretical bond lengths/angles and experimental data from related compounds validates the accuracy of computational models like DFT for predicting silicon hydride structures [1].
  • Complementary Data: NMR and IR spectroscopy provide experimental fingerprints that can be used to verify the presence and type of bonds (Si-H, Si-Si) that theoretical calculations predict [1].
  • Handling Discrepancies: Differences between theory and experiment, especially in properties like precise vibrational frequencies, can inform refinements in computational parameters and lead to a deeper understanding of molecular dynamics.

Suggestions for Further Research

To find more specific experimental protocols or deeper data, you may consider:

  • Searching Specialized Databases: Look up the CAS Number 7783-26-8 in chemical databases like SciFinder or Reaxys, which often contain detailed procedural information from original journal articles.
  • Reviewing Foundational Literature: Search for older primary research papers on "polysilanes" or "silicon hydrides," as the synthesis and characterization of these compounds were more actively published in past decades.

References

disilylsilane cost-effectiveness alternative silicon precursors

Author: Smolecule Technical Support Team. Date: February 2026

How to Evaluate Silicon Precursors

For researchers and scientists, selecting a silicon precursor involves a multi-faceted analysis beyond just cost. The following table summarizes the core criteria you should investigate.

Evaluation Criterion Key Considerations for Researchers
Purity & Quality Level of metallic impurities (e.g., Fe, Ca, Al), dopants (e.g., Boron, Phosphorus); critical for device performance and yield [1] [2].
Performance & Scalability Suitability for target process (e.g., CVD, epitaxy); deposition rate, step coverage, thermal stability; scalability for production volumes [3] [2].
Cost-Effectiveness Price per gram/kg; cost-in-use (e.g., vaporization efficiency, utilization rate); impact on total manufacturing cost, not just unit price [2].
Safety & Handling Toxicity, flammability, pyrophoricity; required storage conditions (e.g., cabinet, abatement systems); personal protective equipment (PPE) [2].
Supply Chain & Regulatory Supplier reliability, geopolitical risks of supply; compliance with environmental (e.g., ESG), safety, and transportation regulations [2] [4].

Market Context for Silicon Precursors

Understanding the broader market can help frame your cost and performance assessments.

  • Market Growth Drivers: The silicon precursor gases market is experiencing robust growth, driven by expanding semiconductor fabrication and emerging applications in AI, 5G, and IoT [2] [4]. This demand can influence pricing and availability.
  • Innovation Trends: Suppliers are continuously innovating to develop more efficient, cost-effective, and scalable solutions. Vendors investing in R&D and sustainable practices are likely to gain a competitive advantage [3] [2].

A Workflow for Precursor Selection

The process of selecting the right precursor involves a structured evaluation from initial screening to final validation. The diagram below outlines this workflow.

G Silicon Precursor Evaluation Workflow for Researchers cluster_1 Phase 1: Initial Screening cluster_2 Phase 2: In-depth Analysis cluster_3 Phase 3: Validation Start Start: Define Application & Requirements Screen1 Identify Candidate Precursors Start->Screen1 Screen2 Gather Technical Data & SDS Screen1->Screen2 Analysis1 Benchmark Performance (Purity, Deposition Rate) Screen2->Analysis1 Analysis2 Assess Cost Structure & Scalability Analysis1->Analysis2 Analysis3 Evaluate Safety & Handling Protocols Analysis2->Analysis3 Validation1 Conduct Lab-Scale Experiments Analysis3->Validation1 Validation2 Run Pilot Tests & Characterize Output Validation1->Validation2 Decision Does Data Meet All Criteria? Validation2->Decision Decision->Screen1 No, Re-screen End Final Selection & Procurement Decision->End Yes

A Path Forward for Your Research

To build your comprehensive comparison guide with the required experimental data, I suggest you take the following steps:

  • Contact Suppliers Directly: The most reliable data on cost, purity, and performance for specific precursors like disilylsilane and its alternatives will come directly from chemical suppliers and manufacturers.
  • Consult Scientific Literature: Deepen your research by searching specialized databases for peer-reviewed papers. Using keywords like "this compound CVD performance," "silane alternative deposition," or "silicon precursor comparative study" in platforms like Google Scholar, Scopus, or Web of Science should yield papers with the experimental protocols and quantitative data you need.
  • Engage with the Community: Professional networking platforms and forums frequented by materials scientists and semiconductor process engineers can be excellent sources of unpublished data and practical, hands-on experience with different precursors.

References

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GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H261 (48.1%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (48.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (48.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (48.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7783-26-8

Dates

Last modified: 07-21-2023

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